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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Pharmacological Profiling of DDR1-IN-1 Hydrate

Executive Summary Discoidin Domain Receptors (DDR1 and DDR2) represent a unique subfamily of receptor tyrosine kinases (RTKs) that are activated by triple-helical collagen rather than soluble peptide growth factors[1]. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Discoidin Domain Receptors (DDR1 and DDR2) represent a unique subfamily of receptor tyrosine kinases (RTKs) that are activated by triple-helical collagen rather than soluble peptide growth factors[1]. Aberrant DDR1 signaling is a critical driver in fibrotic diseases, atherosclerosis, and various malignancies, making it a high-value therapeutic target[2]. DDR1-IN-1 hydrate is a highly potent, selective, Type II kinase inhibitor designed to probe DDR1-dependent signal transduction[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic datasheets. Here, we will dissect the structural pharmacology of DDR1-IN-1, detail the self-validating empirical workflows required to measure its IC50 and binding affinity, and explore its combinatorial therapeutic potential.

Structural Pharmacology and Binding Affinity

DDR1-IN-1 achieves its high selectivity by exploiting the unique structural topology of the DDR1 kinase domain. X-ray crystallography (at 2.2 Å resolution) reveals that DDR1-IN-1 binds to the ATP-binding pocket of DDR1 in the inactive "DFG-out" conformation [1].

While multi-targeted Type II inhibitors like imatinib bind potently to both Abelson kinase (ABL) and DDR1, DDR1-IN-1 demonstrates profound selectivity for DDR1[2]. The causality behind this selectivity lies in the P-loop architecture . In DDR1, the P-loop adopts a β-hairpin structure rather than the cage-like structure seen in ABL[2]. Because DDR1-IN-1 lacks specific hydrogen bonds (e.g., to Thr701) and exhibits reduced π–π stacking compared to imatinib, it poorly satisfies the hydrophobic interactions required by the ABL P-loop[2]. However, the solvent-exposed nature of the DDR1 β-hairpin perfectly accommodates DDR1-IN-1, providing a structural basis for its exceptional kinome-wide selectivity[2].

Quantitative Pharmacodynamic Profile

The following table synthesizes the core quantitative metrics for DDR1-IN-1 target engagement[1],[3],[4]:

Pharmacological ParameterValueAssay Methodology / Context
DDR1 IC50 105 nMLanthascreen TR-FRET Enzymatic Kinase Assay
DDR2 IC50 413 nMLanthascreen TR-FRET Enzymatic Kinase Assay
DDR1 EC50 86 nMCellular Autophosphorylation Assay (U2OS Cells)
Kinase Selectivity Highly SelectiveKinomeScan Profiling (Panel of 451 kinases)
Binding Conformation DFG-outX-ray Co-crystal Structure (PDB: 4CKR)

Mechanism of Action: Signaling and Inhibition Logic

DDR1 activation requires collagen binding, which induces receptor dimerization and subsequent autophosphorylation of intracellular tyrosine residues (e.g., Y513)[5]. This cascade activates downstream survival and proliferation pathways, including PI3K/Akt and Ras/MAPK[5]. DDR1-IN-1 intercepts this pathway by locking the kinase domain in its inactive state.

G Collagen Collagen (Ligand) DDR1 DDR1 Receptor Collagen->DDR1 Activates AutoPhos Autophosphorylation (Y513) DDR1->AutoPhos Kinase Domain Dimerization DDR1_IN_1 DDR1-IN-1 Hydrate (Type II Inhibitor) DDR1_IN_1->DDR1 Binds DFG-out PI3K PI3K / Akt Pathway AutoPhos->PI3K Downstream MAPK Ras / MAPK Pathway AutoPhos->MAPK Downstream Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Fig 1: DDR1 signaling pathway and the targeted inhibition mechanism by DDR1-IN-1.

Self-Validating Experimental Methodologies

To ensure scientific integrity, binding affinity and IC50 values must be derived from self-validating assay systems. Below are the definitive protocols for evaluating DDR1-IN-1.

Biochemical Validation: TR-FRET Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard radiometric assays because the long emission half-life of the Europium fluorophore eliminates background compound autofluorescence, allowing for highly precise IC50 and Kd calculations[1].

Step-by-Step Methodology:

  • Reagent Preparation: Dilute GST-tagged DDR1 kinase domain to a final concentration of 5 nM in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Titration: Prepare a 3-fold serial dilution of DDR1-IN-1 hydrate (starting at 10 μM) in 1% DMSO. Add to the kinase solution and incubate for 30 minutes at room temperature to allow the slow-binding Type II inhibitor to reach equilibrium.

  • Tracer & Antibody Addition: Add LanthaScreen Eu-anti-GST antibody (2 nM final) and Kinase Tracer 178 (100 nM final). The tracer binds the ATP pocket, bringing the Alexa Fluor 647 in proximity to the Europium-tagged antibody to generate FRET.

  • Data Acquisition: Read the microplate on a TR-FRET compatible reader. Measure emission at 665 nm (FRET) and 615 nm (Europium).

  • Self-Validation & Analysis: Calculate the 665/615 ratio.

    • Positive Control: No inhibitor (Maximum FRET).

    • Negative Control: No kinase (Background FRET).

    • Plot the dose-response curve using a 4-parameter logistic fit to determine the IC50 (expected ~105 nM)[1].

TR_FRET Step1 1. Complex Formation GST-DDR1 + Eu-Anti-GST Step2 2. Inhibitor Addition Add DDR1-IN-1 Hydrate Step1->Step2 Step3 3. Tracer Competition Add Kinase Tracer 178 Step2->Step3 Step4 4. TR-FRET Readout Measure 665nm/615nm Step3->Step4 Logic Self-Validation: G707A Mutant Control Step4->Logic Orthogonal Check

Fig 2: Self-validating TR-FRET competitive binding workflow for IC50 determination.

Cellular Validation: Collagen-Induced Autophosphorylation Assay

Rationale: Biochemical IC50 does not always translate to cellular efficacy due to membrane permeability and intracellular ATP competition. We utilize U2OS (osteosarcoma) cells because they lack endogenous DDR1, providing a clean background for transient transfection[1].

Step-by-Step Methodology:

  • Transfection: Transiently transfect U2OS cells with wild-type DDR1. Crucial Self-Validation Step: In a parallel well, transfect cells with a DDR1 G707A mutant . Glycine 707 is in the hinge region; mutating it to Alanine introduces a steric clash that confers >20-fold resistance to DDR1-IN-1[1]. This proves that any observed inhibition is strictly on-target.

  • Starvation & Treatment: Serum-starve cells for 16 hours. Pre-treat with varying concentrations of DDR1-IN-1 (10 nM to 1 μM) for 1 hour.

  • Stimulation: Stimulate cells with 10 μg/mL Collagen I for 2 hours. (Note: DDR1 requires prolonged stimulation compared to other RTKs due to slow receptor clustering).

  • Immunoblotting: Lyse cells and perform Western blotting. Probe for pY513-DDR1 (active state) and total DDR1 (loading control).

  • Analysis: Quantify band intensities to calculate the cellular EC50 (expected ~86 nM)[1]. The G707A mutant should show sustained phosphorylation despite high inhibitor concentrations[1].

Combinatorial Therapeutic Strategies

While DDR1-IN-1 is a potent pharmacological probe, isolated DDR1 inhibition rarely results in complete cellular cytotoxicity due to compensatory kinase networks. A combinatorial screen utilizing DDR1-IN-1 revealed profound synergistic effects when paired with downstream pathway inhibitors[1].

Specifically, combining DDR1-IN-1 with PI3K/mTOR inhibitors (such as ) significantly potentiates antiproliferative activity in resistant colorectal cancer cell lines (e.g., SNU-1040)[1],[3]. This synthetic lethality occurs because DDR1-IN-1 neutralizes the primary ECM-driven survival signal, leaving the tumor cells exquisitely sensitive to the blockade of the PI3K/mTOR metabolic axis[1].

References

  • Kim, H.G., Tan, L., Weisberg, E.L., et al. "Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor." ACS Chemical Biology, 8(10), 2145-2150 (2013). URL:[Link]

  • Canning, P., Tan, L., Chu, K., et al. "Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors." Journal of Molecular Biology, 426(13), 2457-2470 (2014). URL:[Link]

  • "DDR1-IN-1 | Chemical Probes Portal." Chemical Probes. URL:[Link]

Sources

Exploratory

A Technical Guide to the Discoidin Domain Receptor 1 Inhibitor: DDR1-IN-1

Abstract The Discoidin Domain Receptor 1 (DDR1), a unique receptor tyrosine kinase (RTK) activated by collagen, is a pivotal regulator of cell-matrix interactions. Its dysregulation is implicated in a spectrum of patholo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Discoidin Domain Receptor 1 (DDR1), a unique receptor tyrosine kinase (RTK) activated by collagen, is a pivotal regulator of cell-matrix interactions. Its dysregulation is implicated in a spectrum of pathologies, including various cancers, fibrotic diseases, and inflammatory conditions[1][2][3]. This has positioned DDR1 as a compelling therapeutic target. This in-depth guide focuses on DDR1-IN-1, a potent and selective small-molecule inhibitor of DDR1. We will explore its physicochemical properties, intricate mechanism of action, preclinical activity, and its significant role as a pharmacological probe. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of DDR1-IN-1 and its application in dissecting DDR1-mediated biology.

The Target: Discoidin Domain Receptor 1 (DDR1)

DDR1, along with its homolog DDR2, constitutes a unique subfamily of RTKs whose ligands are not soluble growth factors but rather the primary component of the extracellular matrix (ECM), collagen[4][5].

  • Activation and Signaling: Upon binding to collagen (types I-IV), DDR1 undergoes dimerization and a slow, sustained autophosphorylation on specific tyrosine residues within its intracellular kinase domain[5][6]. This activation initiates a cascade of downstream signaling events that regulate critical cellular functions, including proliferation, migration, adhesion, differentiation, and ECM remodeling[3][7][8]. Key signaling pathways activated by DDR1 include the MAPK, PI3K/Akt, and NF-κB pathways[9][10].

  • Pathological Relevance: The overexpression and aberrant activation of DDR1 have been documented in numerous human diseases. In oncology, high DDR1 expression is often associated with tumor progression, metastasis, and chemoresistance in cancers of the lung, breast, colon, and pancreas[2][11][12]. Its role in mediating interactions between tumor cells and the collagen-rich tumor microenvironment makes it a critical factor in cancer progression[7]. Beyond cancer, DDR1 signaling contributes to the pathogenesis of fibrosis and inflammatory disorders[3][13].

DDR1-IN-1: Profile of a Selective Inhibitor

DDR1-IN-1 was identified through a focused medicinal chemistry effort to develop a potent and selective pharmacological tool for studying DDR1 function[7]. It serves as a benchmark compound for academic and industrial research into DDR1 biology.

Physicochemical Properties

A summary of the key chemical and physical properties of DDR1-IN-1 is presented below.

PropertyValueReference(s)
Chemical Name 4-((4-ethylpiperazin-1-yl)methyl)-N-(4-methyl-3-((2-oxoindolin-5-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide[14]
Molecular Formula C30H31F3N4O3[15][16]
Molecular Weight 552.59 g/mol [15][17]
CAS Number 1449685-96-4[15]
Solubility Soluble in DMSO (≥10 mg/mL) and DMF (10 mg/mL); sparingly soluble in Ethanol (0.1 mg/mL); poorly soluble in water.[16][17]
Mechanism of Action: A Type II Kinase Inhibitor

DDR1-IN-1 is classified as a Type II kinase inhibitor, a class of drugs that stabilize the inactive conformation of the kinase domain[1].

  • Binding Mode: X-ray co-crystallography studies (PDB ID: 4CKR) reveal that DDR1-IN-1 binds to the DDR1 kinase domain in the "DFG-out" conformation[1][4][7]. In this state, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, creating an allosteric pocket adjacent to the ATP-binding site, which DDR1-IN-1 exploits[1]. This binding mode is distinct from Type I inhibitors that bind to the active "DFG-in" conformation.

  • Key Interactions: The inhibitor forms critical hydrogen bonds within the kinase domain, including interactions with the hinge residue Met704 and with Asp702[4][7]. This specific binding prevents the kinase from adopting its active conformation, thereby blocking ATP from binding and inhibiting the subsequent phosphorylation events.

  • Functional Consequence: The primary functional outcome of DDR1-IN-1 binding is the potent inhibition of collagen-induced DDR1 autophosphorylation, the critical first step in its signaling cascade[7][8].

DDR1 Signaling and Inhibition Pathway

DDR1_Pathway cluster_ECM Extracellular Matrix cluster_Cell Cell Membrane cluster_Cytoplasm Cytoplasm Collagen Collagen DDR1_inactive DDR1 (Inactive Monomer) Collagen->DDR1_inactive Binding DDR1_dimer DDR1 Dimerization & Autophosphorylation DDR1_inactive->DDR1_dimer Activation PI3K_Akt PI3K/Akt Pathway DDR1_dimer->PI3K_Akt MAPK MAPK Pathway DDR1_dimer->MAPK NFkB NF-κB Pathway DDR1_dimer->NFkB Cell_Response Cell Proliferation, Migration, Survival PI3K_Akt->Cell_Response MAPK->Cell_Response NFkB->Cell_Response DDR1_IN_1 DDR1-IN-1 DDR1_IN_1->DDR1_dimer Inhibition (Binds 'DFG-out')

Caption: DDR1 signaling cascade and the inhibitory action of DDR1-IN-1.

Preclinical Activity and Selectivity

The utility of a chemical probe is defined by its potency and selectivity. DDR1-IN-1 exhibits a favorable profile in both regards.

Quantitative In Vitro Activity
ParameterTargetValue (nM)Assay TypeReference(s)
IC50 DDR1105Cell-free enzymatic (LanthaScreen)[7][15][18]
IC50 DDR2413Cell-free enzymatic (LanthaScreen)[7][15][18]
EC50 DDR186Cellular Autophosphorylation (U2OS cells)[7][15][17]

IC50: The concentration of an inhibitor where the response (e.g., enzyme activity) is reduced by half. EC50: The concentration of a drug that gives a half-maximal response.

Kinase Selectivity

DDR1-IN-1 demonstrates high selectivity for DDR1. In a broad kinase panel screen (KinomeScan) against 451 kinases, it showed excellent selectivity with a score (S(1) at 1 µM) of 0.01[7][8]. While some binding was observed for ABL, KIT, and PDGFRβ in this assay, these interactions were not confirmed in subsequent enzymatic assays, underscoring its specificity for DDR1[7][8]. Its approximately 4-fold selectivity over the closely related DDR2 is a key feature for dissecting the specific roles of DDR1[18][19].

Cellular and In Vivo Implications
  • Chemical Genetics: To rigorously establish that the observed cellular effects of DDR1-IN-1 are indeed due to DDR1 inhibition, a "chemical-genetic" approach was developed. A mutation in the hinge region of DDR1, G707A, was identified that confers over 20-fold resistance to DDR1-IN-1[7][8]. This inhibitor-resistant mutant serves as a crucial control to validate on-target activity in cellular experiments.

  • Combination Therapy: While DDR1-IN-1 alone does not typically inhibit the proliferation of cancer cell lines at concentrations below 10 μM, it can potentiate the antiproliferative activity of other targeted agents[15][17]. For instance, in colorectal cancer cell lines, DDR1-IN-1 acts synergistically with PI3K and mTOR inhibitors, such as GSK2126458[7][8][16]. This suggests that DDR1-targeted therapy may be most effective as part of a combination strategy[7].

Experimental Methodologies

Accurate and reproducible experimental design is paramount. The following protocols outline standard methods for evaluating DDR1-IN-1 activity.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay to determine the IC50 of an inhibitor against DDR1[20].

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive tracer from the DDR1 kinase domain by a test compound. A europium-labeled anti-tag antibody binds to the kinase, serving as the FRET donor. When the tracer is bound, a high FRET signal is generated. The test compound competes with the tracer, leading to a decrease in the FRET signal.

Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer A solution from the 5X stock[20]. Prepare serial dilutions of DDR1-IN-1 in the 1X buffer containing a constant percentage of DMSO.

  • Kinase/Antibody Mixture: Prepare a 3X solution of the DDR1 kinase and the europium-labeled anti-tag antibody in 1X Kinase Buffer A.

  • Tracer Solution: Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer at its predetermined optimal concentration.

  • Assay Plate Setup:

    • To a 384-well plate, add 5 µL of the serially diluted DDR1-IN-1 or control vehicle.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular DDR1 Autophosphorylation Assay

This protocol details the measurement of DDR1-IN-1's ability to inhibit collagen-induced DDR1 autophosphorylation in cells[15].

Principle: U2OS osteosarcoma cells, engineered to overexpress DDR1, are treated with DDR1-IN-1 prior to stimulation with collagen. Cell lysates are then analyzed by Western blot using a phospho-specific antibody to detect activated DDR1.

Workflow for Cellular Autophosphorylation Assay

Workflow cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment & Stimulation cluster_analysis Analysis A 1. Seed U2OS-DDR1 cells in culture plates B 2. Culture cells until ~80% confluency A->B C 3. Pre-treat cells with various concentrations of DDR1-IN-1 (e.g., for 1 hour) B->C D 4. Stimulate with Collagen I (e.g., 10 µg/mL for 2 hours) C->D E 5. Wash cells with cold PBS and lyse D->E F 6. Perform SDS-PAGE and Western Blot E->F G 7. Probe with antibodies: - Anti-pDDR1 (Y513) - Anti-Total DDR1 - Loading Control (e.g., Vinculin) F->G H 8. Quantify band density and calculate EC50 G->H

Caption: Step-by-step workflow for the cellular DDR1 autophosphorylation assay.

Methodology:

  • Cell Culture: Seed U2OS cells overexpressing DDR1 in appropriate culture plates and grow to ~80% confluency.

  • Inhibitor Pre-treatment: Pre-treat the cells with serum-free media containing the desired concentrations of DDR1-IN-1 (or DMSO vehicle control) for 1 hour[15].

  • Collagen Stimulation: Replace the media with fresh media containing both the inhibitor and 10 µg/mL of rat tail collagen I. Incubate for 2 hours[15].

  • Cell Lysis: Wash the cells three times with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris pH 7.5, 1% Triton X-100, 150 mM NaCl) supplemented with protease and phosphatase inhibitors (e.g., NaF, Na3VO4, PMSF)[15].

  • Western Blotting:

    • Determine protein concentration in the lysates using a standard method (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for phosphorylated DDR1 (e.g., anti-pDDR1 Y513)[15].

    • Subsequently, probe for total DDR1 and a loading control (e.g., vinculin or GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ)[15]. Normalize the phospho-DDR1 signal to the total DDR1 signal. Plot the normalized signal against the inhibitor concentration to determine the EC50 value.

Conclusion and Future Directions

DDR1-IN-1 is a well-characterized, potent, and selective inhibitor of DDR1 kinase activity. Its defined mechanism of action as a Type II inhibitor, coupled with its high selectivity, makes it an indispensable tool for probing the complex biology of DDR1[7][8]. The development of a corresponding inhibitor-resistant mutant further enhances its utility, allowing for rigorous validation of on-target effects. While its direct antiproliferative effects as a single agent may be limited, its ability to synergize with other targeted therapies highlights a promising path for the clinical development of DDR1 inhibitors, particularly in oncology and fibrotic diseases[3][7]. Future research will likely focus on leveraging DDR1-IN-1 to further elucidate novel DDR1-dependent pathways and to guide the design of next-generation inhibitors with optimized pharmacokinetic and pharmacodynamic properties for therapeutic use.

References

  • Kim, H. G., et al. (2013). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. ACS Chemical Biology. [Link]

  • Canning, P., et al. (2014). Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors. Journal of Molecular Biology. [Link]

  • Valiathan, R. R., et al. (2012). Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions. International Journal of Molecular Sciences. [Link]

  • MedchemExpress. DDR1-IN-1 | DDR1 阻害剤. [Link]

  • Carafoli, F., et al. (2014). Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors. ScienceDirect. [Link]

  • Ju, C., et al. (2022). A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer. Journal of Experimental & Clinical Cancer Research. [Link]

  • Gara, R. K., et al. (2024). Emerging strategies and translational advancements of DDR1 in oncology. Journal of Translational Medicine. [Link]

  • Kim, H., et al. (2013). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. PMC. [Link]

  • Matada, R., et al. (2023). A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions. Journal of Cell Communication and Signaling. [Link]

  • Gao, H., et al. (2015). Small Molecule Discoidin Domain Receptor Kinase Inhibitors and Potential Medical Applications. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2023). Novel potent and highly selective DDR1 inhibitors from integrated lead finding. [Link]

  • CUSABIO. DDR1: a Novel Member of the RTKs Family, a Potential Target for Tumor Therapy!. [Link]

  • Gray Lab. DDR1 inhibitor (DDR-IN-1). [Link]

  • Zhu, A., et al. (2019). Roles of discoidin domain receptor 1 in gastrointestinal tumors. Digestive Medicine Research. [Link]

  • Denny, W. A., & Flanagan, J. U. (2021). Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation. Biomolecules. [Link]

  • Das, S., et al. (2021). Signaling by discoidin domain receptor 1 in cancer metastasis. Frontiers in Cell and Developmental Biology. [Link]

  • ResearchGate. Signaling pathways downstream of DDR1 and their consequences mediated... [Link]

Sources

Foundational

DDR1-IN-1 hydrate chemical structure and molecular weight

An In-depth Technical Guide to DDR1-IN-1 Hydrate: Structure, Mechanism, and Application Executive Summary This guide provides a comprehensive technical overview of DDR1-IN-1 hydrate, a potent and selective inhibitor of t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to DDR1-IN-1 Hydrate: Structure, Mechanism, and Application

Executive Summary

This guide provides a comprehensive technical overview of DDR1-IN-1 hydrate, a potent and selective inhibitor of the Discoidin Domain Receptor 1 (DDR1) tyrosine kinase. As a critical mediator of cell-matrix interactions, DDR1 has emerged as a significant target in various pathological conditions, including cancer, fibrosis, and inflammation. This document, intended for researchers and drug development professionals, details the chemical properties, mechanism of action, and practical applications of DDR1-IN-1. We will explore the intricate DDR1 signaling pathway, provide validated experimental protocols for inhibitor evaluation, and present the data that substantiates its use as a precise chemical probe for dissecting DDR1-dependent cellular processes.

Introduction: The Role of DDR1 in Cellular Signaling

The Discoidin Domain Receptors, DDR1 and DDR2, constitute a unique subfamily of receptor tyrosine kinases (RTKs) that are activated not by soluble growth factors, but by direct interaction with the extracellular matrix, specifically triple-helical collagen.[1][2] DDR1 is predominantly expressed in epithelial cells and plays a crucial role in organogenesis, tissue remodeling, and maintaining homeostasis.[1][3]

Upon binding to collagen, DDR1 undergoes dimerization and a slow, sustained autophosphorylation on specific tyrosine residues within its intracellular domain.[4] This phosphorylation cascade initiates a host of downstream signaling events that regulate cell adhesion, proliferation, migration, and invasion.[1][2] Dysregulation of DDR1 signaling is increasingly implicated in the progression of numerous diseases. Its overexpression has been identified in a wide range of human tumors, including lung, breast, and colorectal cancers, where it is believed to promote tumor growth, metastasis, and resistance to chemotherapy.[1][3][5] The development of selective inhibitors is therefore paramount to both understanding DDR1's function and exploring its therapeutic potential.

DDR1-IN-1 Hydrate: A Selective Kinase Inhibitor

DDR1-IN-1 is a well-characterized small molecule designed to selectively target the ATP-binding pocket of DDR1, providing a powerful tool for investigating its biological functions.

Chemical Identity and Physicochemical Properties

DDR1-IN-1 is a secondary carboxamide that exists as a hydrate, meaning it incorporates one or more water molecules into its crystalline structure.[6][7] Its core chemical identity and properties are summarized below.

PropertyValueSource(s)
Chemical Name 4-[(4-ethylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(2-oxo-1,3-dihydroindol-5-yl)oxy]phenyl]-3-(trifluoromethyl)benzamide[7]
Molecular Formula C₃₀H₃₁F₃N₄O₃ • xH₂O[6]
Molecular Weight 552.6 g/mol (anhydrous basis)[6][7][8]
CAS Number 1449685-96-4[7][9]
Appearance Crystalline solid[6]

Note: The compound is also available as a dihydrochloride salt (C₃₀H₃₁F₃N₄O₃ • 2HCl), which has a molecular weight of 625.51 g/mol and exhibits different solubility profiles.[10][11]

Mechanism of Action and Selectivity

DDR1-IN-1 functions as a Type II kinase inhibitor, a class of inhibitors that bind to and stabilize the inactive "DFG-out" conformation of the kinase domain.[1][12] In this conformation, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, revealing a hydrophobic pocket adjacent to the ATP-binding site that is not accessible in the active "DFG-in" state. This binding mode is key to the inhibitor's potency and selectivity. By occupying this site, DDR1-IN-1 prevents the kinase from adopting its active conformation, thereby blocking ATP binding and subsequent autophosphorylation and substrate phosphorylation.

cluster_0 Active Kinase State ('DFG-in') cluster_1 Inactive Kinase State ('DFG-out') DFG_in DFG Motif (Inward) ATP_bind ATP Binding (Allowed) DFG_in->ATP_bind Phospho Autophosphorylation (Active) ATP_bind->Phospho DFG_out DFG Motif (Flipped Out) Inhibitor_bind DDR1-IN-1 Binding Site (Exposed) DFG_out->Inhibitor_bind ATP_block ATP Binding (Blocked) Inhibitor_bind->ATP_block No_Phospho No Phosphorylation (Inactive) ATP_block->No_Phospho ATP ATP ATP->ATP_bind Binds DDR1_IN_1 DDR1-IN-1 DDR1_IN_1->Inhibitor_bind Binds

Caption: DFG-in (active) vs. DFG-out (inactive) kinase conformations.

The efficacy and selectivity of DDR1-IN-1 have been quantified in both enzymatic and cell-based assays. It demonstrates a clear preference for DDR1 over the closely related DDR2 and has minimal activity against a broad panel of other kinases.[1][6]

Assay TypeTargetPotency (IC₅₀ / EC₅₀)Source(s)
Cell-Free Kinase Assay DDR1IC₅₀ = 105 nM[1][8][9]
DDR2IC₅₀ = 413 nM[1][8][9]
Cellular Autophosphorylation DDR1EC₅₀ = 87 nM[6][13]

The DDR1 Signaling Axis: A Target for Therapeutic Intervention

The binding of collagen to the DDR1 discoidin domain triggers a cascade of intracellular events. This signaling is complex and context-dependent, but several core pathways have been identified as critical downstream effectors. Inhibition of DDR1 with DDR1-IN-1 effectively shuts down these subsequent signaling cascades.[3] Key pathways include:

  • PI3K/Akt/mTOR Pathway: Often associated with cell survival, proliferation, and growth.[3][4]

  • MAPK/ERK Pathway: A central regulator of cell proliferation, differentiation, and migration.[4][14]

  • JAK/STAT Pathway: Involved in cytokine signaling, inflammation, and immune responses.[4]

  • RhoA/ROCK Pathway: Crucial for cytoskeletal dynamics, cell motility, and invasion.[14]

  • NF-κB and Notch1 Signaling: Pathways implicated in chemoresistance and pro-survival signaling.[5]

DDR1_Signaling_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular Cellular Responses collagen Collagen (ECM) ddr1 DDR1 Receptor Dimer collagen->ddr1 Binds & Activates p_ddr1 Autophosphorylated DDR1 ddr1->p_ddr1 Dimerization & Phosphorylation pi3k PI3K/Akt p_ddr1->pi3k mapk MAPK/ERK p_ddr1->mapk jak JAK/STAT p_ddr1->jak rhoa RhoA/ROCK p_ddr1->rhoa notch Notch1 p_ddr1->notch ddr1_in1 DDR1-IN-1 ddr1_in1->p_ddr1 Inhibits prolif Proliferation pi3k->prolif mig Migration pi3k->mig surv Survival pi3k->surv inv Invasion pi3k->inv mapk->prolif mapk->mig mapk->surv mapk->inv jak->prolif jak->mig jak->surv jak->inv rhoa->prolif rhoa->mig rhoa->surv rhoa->inv notch->prolif notch->mig notch->surv notch->inv

Caption: Overview of the DDR1 signaling pathway and its inhibition.

Experimental Protocols for Evaluating DDR1-IN-1 Efficacy

As a Senior Application Scientist, the true validation of an inhibitor comes from its robust and reproducible performance in well-designed experiments. The following protocols provide a self-validating framework for assessing the activity of DDR1-IN-1.

Preparation of Stock Solutions

Accurate and consistent preparation of the inhibitor is the foundation of any experiment. Due to its hydrophobicity, DDR1-IN-1 requires an organic solvent for initial solubilization.

SolventMax ConcentrationNotesSource(s)
DMSO 10 mg/mLRecommended for creating high-concentration stock solutions for in vitro use. Store aliquots at -20°C or -80°C.[6]
DMF 10 mg/mLAn alternative to DMSO for stock solutions.[6]
Ethanol 0.1 mg/mLLow solubility; not recommended for primary stock solutions.[6]

Protocol for 10 mM DMSO Stock Solution:

  • Calculate the required mass of DDR1-IN-1 (anhydrous MW = 552.6 g/mol ). For 1 mL of 10 mM stock, this is 5.526 mg.

  • Weigh the solid compound accurately in a suitable microcentrifuge tube.

  • Add the calculated volume of high-purity, anhydrous DMSO.

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[15]

  • Centrifuge briefly to pellet any undissolved particulates.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Cellular DDR1 Autophosphorylation Inhibition Assay (Western Blot)

This assay directly measures the ability of DDR1-IN-1 to inhibit its target in a cellular context. The key is to stimulate DDR1 with its ligand, collagen, and measure the resulting phosphorylation in the presence and absence of the inhibitor.

Caption: Workflow for the cellular DDR1 autophosphorylation assay.

Detailed Step-by-Step Methodology:

  • Cell Culture: Plate U2OS cells (a human osteosarcoma line that can be engineered to stably express DDR1) in 6-well plates and grow to 80-90% confluency.[1][8]

  • Serum Starvation: To reduce background kinase activity, replace the growth medium with serum-free medium and incubate for 12-24 hours.

  • Inhibitor Pre-treatment: Prepare serial dilutions of DDR1-IN-1 in serum-free medium from your DMSO stock. Aspirate the medium from the cells and add the inhibitor-containing medium. Incubate for 1-2 hours at 37°C.[8][15] A vehicle control (e.g., 0.1% DMSO) must be included.

  • Collagen Stimulation: Without removing the inhibitor, add Collagen Type I directly to the medium to a final concentration of 10 µg/mL to activate DDR1. Incubate for an additional 2 hours at 37°C.[8][15] Include a non-stimulated control.

  • Cell Lysis: Aspirate the medium and wash the cells three times with ice-cold PBS. Add ice-cold lysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.1% SDS, supplemented with protease and phosphatase inhibitors like NaF, Na₃VO₄, and PMSF).[8][15]

  • Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody specific for phosphorylated DDR1 (e.g., p-DDR1 Tyr513).[8][13] Subsequently, strip and re-probe or use a parallel blot for total DDR1 and a loading control (e.g., GAPDH) to ensure equal loading.

  • Analysis: Detect with an appropriate HRP-conjugated secondary antibody and ECL substrate. Quantify band intensities using densitometry software (e.g., ImageJ).[8] Calculate the ratio of p-DDR1 to total DDR1 and plot the percent inhibition against the inhibitor concentration to determine the EC₅₀.

Applications in Preclinical Research

DDR1-IN-1 is a versatile tool for probing the function of DDR1 in various disease models.

  • Oncology: It has been used to demonstrate that inhibiting DDR1 can potentiate the anti-proliferative effects of other targeted agents, such as PI3K/mTOR inhibitors, in colorectal cancer cell lines.[1][6] This highlights its potential in combination therapy strategies.

  • Inflammation and Immunology: Studies have shown that DDR1 is expressed on Th17 cells and that its inhibition reduces their migration through collagen matrices.[14] This implicates DDR1 as a potential target for Th17-dependent inflammatory diseases.

Conclusion

DDR1-IN-1 hydrate is a potent, selective, and cell-permeable inhibitor of the DDR1 receptor tyrosine kinase. Its well-defined mechanism of action as a Type II inhibitor, coupled with its proven efficacy in cellular assays, makes it an indispensable chemical probe for the research community. By enabling the precise dissection of the DDR1 signaling axis, DDR1-IN-1 facilitates a deeper understanding of the receptor's role in health and disease, paving the way for the development of novel therapeutic strategies targeting cancer, fibrosis, and chronic inflammation.

References

  • Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions. (2023). MDPI. [Link]

  • A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions. (2021). PMC. [Link]

  • Discoidin domain receptor 1 promotes Th17 cell migration by activating the RhoA/ROCK/MAPK/ERK signaling pathway. (2016). PubMed. [Link]

  • Signaling by discoidin domain receptor 1 in cancer metastasis. (2018). Taylor & Francis Online. [Link]

  • A Discoidin Domain Receptor 1/SHP-2 Signaling Complex Inhibits α2β1-Integrin–mediated Signal Transducers and Activators of Transcription 1/3 Activation and Cell Migration. (2006). Molecular Biology of the Cell (MBoC). [Link]

  • Ddr1-IN-1 | C30H31F3N4O3 | CID 72836888. (2024). PubChem - NIH. [Link]

  • Structural basis for DDR1-IN-1 selectivity. (2014). ResearchGate. [Link]

  • Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. (2013). PMC - NIH. [Link]

  • Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors. (2014). PMC. [Link]

Sources

Exploratory

Targeting Discoidin Domain Receptor 1: The Mechanistic and Therapeutic Role of DDR1-IN-1 Hydrate in Pulmonary Fibrosis Models

Executive Summary Idiopathic pulmonary fibrosis (IPF) is a progressive, fatal interstitial lung disease characterized by dysregulated extracellular matrix (ECM) deposition and alveolar architecture destruction. While tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Idiopathic pulmonary fibrosis (IPF) is a progressive, fatal interstitial lung disease characterized by dysregulated extracellular matrix (ECM) deposition and alveolar architecture destruction. While traditional kinase inhibitors broadly target multiple pathways, recent therapeutic development has shifted toward highly selective interventions. Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by fibrillar collagens, has emerged as a critical driver of fibrogenesis[1].

This technical guide explores the pharmacological profile and mechanistic utility of DDR1-IN-1 hydrate , a highly selective Type II kinase inhibitor, in pulmonary fibrosis models. By synthesizing in vitro macrophage/fibroblast assays and in vivo bleomycin-induced murine models, we provide a comprehensive framework for researchers investigating DDR1-targeted anti-fibrotic therapies.

Mechanistic Rationale: DDR1 in Pulmonary Fibrosis

DDR1 is unique among receptor tyrosine kinases (RTKs) because its primary ligands are native collagens (Types I and IV) rather than soluble growth factors[2]. In the context of IPF, the destruction of the alveolar basement membrane exposes interstitial collagens, creating a positive feedback loop of DDR1 activation[3].

Fibroblast Survival and ECM Deposition

In healthy tissue, fibroblasts undergo apoptosis once tissue repair is complete. In IPF, DDR1 activation by Type I collagen prevents Fas ligand (FasL)-induced apoptosis, promoting the pathological survival of myofibroblasts[4]. Mechanistically, DDR1 activation induces the nuclear translocation of NF-κB and the phosphorylation of p38 MAPK, which collectively upregulate the expression of fibronectin (FN1) and Type I collagen (COL1A1)[1][5].

Macrophage Polarization and the NLRP3 Inflammasome

Recent single-cell transcriptomic analyses and in vivo studies have expanded the role of DDR1 beyond fibroblasts to immune cells. DDR1 signaling is highly activated in macrophages during fibrogenesis, where it exacerbates inflammation through the activation of the NLRP3 inflammasome[3]. This promotes M1 macrophage polarization and the release of pro-inflammatory cytokines (IL-1β, IL-18), which further stimulate fibroblast activation[3].

Pharmacological Profile of DDR1-IN-1 Hydrate

DDR1-IN-1 hydrate was designed using a structure-based pharmacophore model to achieve high selectivity. Unlike Type I inhibitors that bind the active conformation, DDR1-IN-1 is a Type II inhibitor that binds to the "DFG-out" (inactive) conformation of the DDR1 kinase domain[2][6]. This prevents the autophosphorylation of the receptor upon collagen binding, effectively silencing downstream p38 MAPK and NF-κB cascades[5][6]. The hydrate formulation provides optimized solubility and stability for in vivo dosing regimens.

DDR1_Signaling Collagen Fibrillar Collagen (Type I, IV) DDR1 DDR1 Receptor (Macrophage/Fibroblast) Collagen->DDR1 Activates p38MAPK p38 MAPK Pathway DDR1->p38MAPK Phosphorylation NFkB NF-κB Translocation DDR1->NFkB Nuclear Translocation NLRP3 NLRP3 Inflammasome DDR1->NLRP3 Macrophage Activation DDR1_IN_1 DDR1-IN-1 Hydrate (Type II Inhibitor) DDR1_IN_1->DDR1 Inhibits (DFG-out) Fibroblast Fibroblast Survival & ECM Deposition p38MAPK->Fibroblast NFkB->Fibroblast Inflammation Pro-inflammatory Cytokines (IL-1β, IL-18) NLRP3->Inflammation

DDR1 signaling pathways in pulmonary fibrosis and the inhibitory mechanism of DDR1-IN-1.

Quantitative Data & Efficacy Metrics

The efficacy of DDR1-IN-1 hydrate has been validated across multiple molecular and physiological parameters. The table below synthesizes quantitative benchmarks from foundational literature to guide expected experimental outcomes.

Parameter / MetricObserved Value / EffectExperimental ModelRef
Kinase Inhibition (IC50) 105 nMRecombinant DDR1 Kinase Assay[2]
Binding Conformation DFG-out (Type II)X-ray Crystallography / Docking[6]
Macrophage Polarization ↓ M1 markers, ↓ NLRP3 activationBleomycin-induced IPF / Raw264.7[3]
Fibroblast Apoptosis Restores FasL-induced apoptosisPrimary Human Lung Fibroblasts[4]
In Vivo Fibrosis Score Significant ↓ in Ashcroft ScoreBleomycin-induced murine model[1]
ECM Deposition ↓ COL1A1, ↓ Fibronectin (FN1)Bleomycin-induced murine model[1][5]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints. These methodologies explain the causality behind experimental choices, moving beyond mere instruction to foster deep technical understanding.

Protocol 1: In Vivo Bleomycin-Induced IPF Murine Model & DDR1-IN-1 Administration

Causality & Rationale: Intratracheal bleomycin induces single- and double-strand DNA breaks in alveolar epithelial cells, triggering a dysregulated wound-healing response that closely mimics human IPF[5]. DDR1-IN-1 hydrate is administered starting on Day 7. This timing is critical: Days 0-7 represent the acute inflammatory phase, while Days 7-21 represent the active fibrotic phase. Dosing at Day 7 specifically isolates the compound's anti-fibrotic efficacy rather than its ability to prevent initial acute injury[5][7].

Step-by-Step Methodology:

  • Model Induction: Anesthetize 8-week-old male C57BL/6 mice. Administer a single intratracheal instillation of bleomycin (2 U/kg) dissolved in 50 μL of sterile saline. Validation Checkpoint: Include a sham group receiving only 50 μL saline to establish baseline lung architecture.

  • Compound Preparation: Dissolve DDR1-IN-1 hydrate in a vehicle suitable for oral gavage or intraperitoneal (IP) injection (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline) to ensure optimal bioavailability[6].

  • Treatment Regimen: Beginning on Day 7 post-instillation, administer DDR1-IN-1 hydrate daily until Day 21.

  • Tissue Harvest (Day 21): Euthanize mice. Perform bronchoalveolar lavage (BAL) using 3 × 0.5 mL cold PBS to collect alveolar macrophages and secreted cytokines. Perfuse the right ventricle with cold PBS to clear blood from the lungs.

  • Histological & Molecular Analysis:

    • Fix the left lung in 4% paraformaldehyde for Masson's Trichrome staining (quantified via the Ashcroft scoring system).

    • Snap-freeze the right lung for Western blot analysis of p38 MAPK phosphorylation and COL1A1 expression[5].

Workflow Acclimation Mice Acclimation (C57BL/6) Bleomycin Bleomycin Instillation (Day 0, 2 U/kg) Acclimation->Bleomycin Treatment DDR1-IN-1 Hydrate (Days 7-21) Bleomycin->Treatment Harvest Tissue Harvest (Day 21) Treatment->Harvest Analysis Histology & ELISA (Fibrosis Scoring) Harvest->Analysis

In vivo bleomycin-induced pulmonary fibrosis model and DDR1-IN-1 treatment workflow.

Protocol 2: In Vitro Macrophage Inflammasome & Fibroblast Apoptosis Assay

Causality & Rationale: To prove that DDR1-IN-1 directly disrupts the fibrotic positive feedback loop, in vitro assays must isolate the two primary cell types involved: macrophages and fibroblasts. Type I collagen is used to artificially activate DDR1. By measuring NLRP3 in macrophages and Annexin V/7-AAD in fibroblasts, we validate both the anti-inflammatory and pro-apoptotic effects of DDR1 inhibition[3][4].

Step-by-Step Methodology:

  • Cell Culture & Coating: Coat 6-well plates with fibrillar Type I collagen (10 μg/mL) overnight at 4°C. Validation Checkpoint: Use uncoated wells as a negative control to prove that downstream signaling is strictly collagen-dependent[4].

  • Macrophage Assay (Raw264.7): Seed macrophages onto the collagen-coated plates. Pre-treat with DDR1-IN-1 hydrate (e.g., 1 μM) for 2 hours, followed by LPS/ATP stimulation to prime and activate the inflammasome.

    • Readout: Assess NLRP3 complex formation via Western blot and measure IL-1β secretion in the supernatant via ELISA[3].

  • Fibroblast Apoptosis Assay (Primary Human Lung Fibroblasts - PHLF): Seed PHLFs onto collagen-coated plates. Treat with DDR1-IN-1 hydrate, then induce apoptosis using Fas Ligand (FasL, 50 ng/mL).

    • Readout: Stain cells with Annexin V-FITC and 7-AAD. Analyze via flow cytometry. Expected Result: Collagen normally protects PHLFs from FasL-induced apoptosis; DDR1-IN-1 treatment should reverse this protection, leading to increased Annexin V+ cells[4].

Conclusion & Translational Outlook

DDR1 represents a highly specific node in the fibrotic signaling network, acting as the critical sensor that translates extracellular collagen accumulation into intracellular fibrogenic and inflammatory cascades. The utilization of DDR1-IN-1 hydrate in preclinical models demonstrates that selectively locking DDR1 in its inactive DFG-out conformation successfully uncouples this feedback loop[2][6]. By restoring fibroblast apoptosis and dampening macrophage-driven NLRP3 inflammasome activation[3][4], DDR1-IN-1 hydrate provides a robust, self-validating tool for researchers aiming to develop next-generation therapeutics for idiopathic pulmonary fibrosis.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Dissolution and In Vitro Assay Protocols for DDR1-IN-1 Hydrate

Introduction & Pharmacological Context Discoidin domain receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by the extracellular matrix—specifically triple-helical collagen—rather than soluble...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Discoidin domain receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by the extracellular matrix—specifically triple-helical collagen—rather than soluble growth factors[1]. Dysregulation of DDR1 signaling is heavily implicated in tumor progression, epithelial-to-mesenchymal transition (EMT), and metastasis across multiple cancer types[2].

DDR1-IN-1 is a highly potent, selective type II kinase inhibitor that binds to the 'DFG-out' conformation of the DDR1 kinase domain[3]. It effectively blocks collagen-induced autophosphorylation with an IC₅₀ of 105 nM (and an EC₅₀ of ~86 nM in cellular assays), demonstrating excellent selectivity over a panel of >380 other kinases[4],[5].

DDR1_Pathway Collagen Triple-Helical Collagen (Ligand) DDR1 DDR1 Receptor (Tyrosine Kinase) Collagen->DDR1 Binds & Activates Phos Autophosphorylation (pY513) DDR1->Phos Kinase Activity Inhibitor DDR1-IN-1 Hydrate (DFG-out Binder) Inhibitor->DDR1 Blocks Kinase Domain Downstream Downstream Signaling (Src, Pyk2, Notch) Phos->Downstream Signal Transduction Outcome Tumor Proliferation, Migration & EMT Downstream->Outcome Cellular Response

DDR1 signaling pathway and the targeted inhibitory mechanism of DDR1-IN-1.

Physicochemical Properties & Solvation Causality

Handling the hydrate form of DDR1-IN-1 requires precise solvation strategies. The presence of water molecules within the crystal lattice alters the thermodynamic stability and solubility profile compared to the anhydrous free base.

Quantitative Solubility Profile
SolventMaximum SolubilitySuitability & Causality
DMSO 100 mg/mL (180.97 mM)Optimal. Must be strictly anhydrous[5].
DMF 10 mg/mLSecondary option; lower carrying capacity[6].
Ethanol < 4 mg/mLPoorly soluble; insufficient for high-concentration stocks[4].
Water InsolubleHighly lipophilic structure prevents aqueous solvation[4].

The Causality Behind Solvent Selection: DDR1-IN-1 is a highly lipophilic compound. While Dimethyl Sulfoxide (DMSO) is the optimal solvent, it is also highly hygroscopic. If ambient moisture contaminates the DMSO, the absorbed water acts as a potent antisolvent for the hydrophobic DDR1-IN-1 molecules, causing rapid precipitation and rendering the stock solution inaccurate[4],[5]. Therefore, utilizing freshly opened, strictly anhydrous DMSO is an absolute experimental requirement.

Reconstitution Protocol

To ensure complete solvation and prevent degradation, follow this standardized workflow.

Dissolution_Workflow Weigh 1. Weigh Aliquot (DDR1-IN-1 Hydrate) DMSO 2. Add Anhydrous DMSO (Avoid Moisture) Weigh->DMSO Sonicate 3. Sonicate/Vortex (Until Clear) DMSO->Sonicate Store 4. Aliquot & Store (-80°C, Dark) Sonicate->Store Dilute 5. Dilute in Media (<0.5% Final DMSO) Store->Dilute

Step-by-step workflow for the dissolution and storage of DDR1-IN-1 hydrate.

Stock Solution Preparation Matrix

(Calculations based on the anhydrous base MW of 552.59 g/mol . Adjust slightly based on the specific batch's degree of hydration).

Target ConcentrationVolume of Anhydrous DMSO to add to 1 mg Volume of Anhydrous DMSO to add to 5 mg
1 mM 1.8097 mL9.0483 mL
5 mM 0.3619 mL1.8097 mL
10 mM 0.1810 mL0.9048 mL
Step-by-Step Methodology
  • Equilibration: Allow the DDR1-IN-1 hydrate powder to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation.

  • Solvation: Add the calculated volume of room-temperature, newly opened anhydrous DMSO[5].

  • Mechanical Disruption: Vortex for 30 seconds. If the solution is not entirely clear, sonicate in a water bath for 2–5 minutes [5]. Causality: Ultrasonic waves provide the necessary activation energy to break the intermolecular hydrogen bonds of the hydrate crystal lattice, ensuring complete solvation.

  • Aliquot & Storage: Divide the clear solution into single-use aliquots (e.g., 10–50 µL) and store immediately at -80°C[5]. Causality: Repeated freeze-thaw cycles introduce ambient moisture condensation into the DMSO, which will cause the drug to crash out of solution over time.

In Vitro Assay Implementation (Self-Validating Protocol)

To evaluate the efficacy of DDR1-IN-1, the gold-standard in vitro model utilizes U2OS cells (often engineered to overexpress DDR1) stimulated by rat tail collagen I[4],[3].

Designing the Self-Validating System

A robust protocol must validate its own success or failure. Your plate design must include the following internal controls:

  • Validation Checkpoint 1 (Negative Control): Unstimulated cells + Vehicle (DMSO). Validates basal phosphorylation levels.

  • Validation Checkpoint 2 (Positive Control): Collagen I stimulation + Vehicle (DMSO). Validates that the collagen successfully activated the receptor.

  • Validation Checkpoint 3 (Experimental): Collagen I stimulation + DDR1-IN-1. Measures true drug-induced inhibition.

Step-by-Step Assay Methodology
  • Cell Preparation: Seed U2OS cells and allow them to adhere. If using a doxycycline-inducible DDR1 system, induce expression for 48 hours prior to the assay[4].

  • Pre-Treatment: Replace media with serum-free media containing the desired concentration of DDR1-IN-1 (e.g., 10 nM to 1 µM) or vehicle (DMSO <0.5% final v/v) and incubate for 1 hour[4]. Causality: Pre-incubation allows the inhibitor to penetrate the cell membrane and occupy the intracellular kinase domain before the massive influx of activation signals.

  • Collagen Stimulation: Aspirate media and replace with test media containing 10 µg/mL rat tail collagen I alongside the continuous presence of the inhibitor. Incubate for 2 hours[4]. Causality: Unlike typical RTKs that activate in seconds, DDR1 exhibits uniquely slow activation kinetics, requiring hours of collagen exposure to reach peak phosphorylation[2].

  • Lysis & Harvesting: Wash cells three times with ice-cold PBS to halt kinase activity. Lyse immediately using a specialized buffer: 50 mM Tris (pH 7.5), 1% Triton X-100, 150 mM NaCl, 100 mM NaF, 2 mM Na₃VO₄ , 1 mM PMSF, and 10 µg/mL leupeptin[4].

The Causality Behind Lysis Buffer Composition: The inclusion of 100 mM Sodium Fluoride (NaF) and 2 mM Sodium Orthovanadate (Na₃VO₄) is non-negotiable[4]. NaF inhibits serine/threonine phosphatases, while Na₃VO₄ is a potent competitive inhibitor of protein tyrosine phosphatases. Because the primary readout for DDR1-IN-1 efficacy is the reduction of tyrosine autophosphorylation (pY513)[5], failing to include these inhibitors will result in endogenous phosphatases stripping the phosphate groups during lysis. This creates a false-positive result, making it appear as though the inhibitor worked perfectly even if it failed.

References

1.[4] Title: DDR1-IN-1 | DDR inhibitor | Mechanism of Action & Solubility - Selleck Chemicals Source: selleckchem.com URL:

2.[3] Title: Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor Source: acs.org (ACS Chemical Biology) URL:

3.[6] Title: DDR1-IN-1 (hydrate) (Discoidin Domain Receptor 1-IN-1) | Cayman Chemical Source: caymanchem.com URL:

4.[5] Title: DDR1-IN-1 | DDR1 Inhibitor - MedChemExpress Source: medchemexpress.com URL:

5.[1] Title: Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors Source: nih.gov (PMC) URL:

6.[2] Title: Signaling by discoidin domain receptor 1 in cancer metastasis Source: nih.gov (PMC) URL:

Sources

Application

DDR1-IN-1 hydrate dosing protocol for mouse xenograft models

Application Note: Optimized In Vivo Dosing Protocol for DDR1-IN-1 Hydrate in Mouse Xenograft Models Introduction & Mechanistic Rationale Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized In Vivo Dosing Protocol for DDR1-IN-1 Hydrate in Mouse Xenograft Models

Introduction & Mechanistic Rationale

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that, unlike conventional RTKs, is activated by extracellular matrix (ECM) collagens rather than soluble peptide growth factors[1]. The dysregulation and overexpression of DDR1 are heavily implicated in tumor proliferation, microenvironment remodeling, immune evasion, and chemoresistance across multiple malignancies, including breast, ovarian, gastric, and colorectal cancers[2][3][4].

DDR1-IN-1 hydrate is a potent, highly selective, ATP-competitive type II kinase inhibitor. It binds to DDR1 in the "DFG-out" conformation, effectively suppressing collagen-induced DDR1 autophosphorylation with an IC50 of 105 nM (and an EC50 of ~86 nM in cellular assays)[1]. While highly efficacious in vitro, DDR1-IN-1 is a highly hydrophobic compound. Achieving consistent systemic exposure in murine models requires rigorous formulation and administration protocols. This guide details a field-validated methodology for formulating and dosing DDR1-IN-1 hydrate in mouse xenograft models, ensuring high bioavailability and reproducible pharmacodynamic readouts.

DDR1 signaling pathway and targeted kinase inhibition by DDR1-IN-1.

Physicochemical Properties & Formulation Strategy

Direct dissolution of DDR1-IN-1 hydrate in aqueous buffers leads to immediate precipitation, nullifying in vivo efficacy. To achieve a homogenous, stable solution for intraperitoneal (i.p.) or oral (p.o.) administration, a specific multi-component co-solvent system is mandatory[5][6].

Table 1: Physicochemical and Pharmacokinetic Profile of DDR1-IN-1 Hydrate

ParameterValue / Description
Target Selectivity DDR1 (IC50: 105 nM); DDR2 (IC50: 413 nM)[1]
Molecular Weight 552.6 g/mol (anhydrous basis)[7]
Solubility (In Vitro) DMSO: ~26.6 mg/mL (48.26 mM); requires sonication[5]
Recommended In Vivo Vehicle 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[5][6]
Typical Dosing Range 12.5 mg/kg – 25 mg/kg[2][4]
Administration Route Intraperitoneal (i.p.) or Oral gavage (p.o.)[2][8]

Causality Insight: The sequential addition of solvents is critical to the thermodynamic stability of the drug. DMSO disrupts the crystal lattice of the hydrate. PEG300 acts as a cosolvent to maintain the drug in solution as the dielectric constant of the mixture increases. Tween 80 prevents micellar aggregation of the hydrophobic compound, and saline provides isotonicity to prevent injection-site necrosis and ensure animal tolerance[5][6].

Step-by-Step Experimental Protocol

Step-by-step workflow for DDR1-IN-1 dosing in mouse xenograft models.

Phase I: Xenograft Establishment & Randomization
  • Cell Preparation: Harvest target cancer cells (e.g., A2780 ovarian, MCF-7 breast, or U2OS osteosarcoma cells) in the exponential growth phase[1][4][8]. Resuspend in a 1:1 mixture of serum-free medium and Matrigel to enhance engraftment architecture.

  • Inoculation: Inject 1×106 to 5×106 cells subcutaneously (s.c.) into the right dorsal flank of female immunodeficient mice (e.g., BALB/c nude or NOD-SCID), aged 6-8 weeks[8].

  • Randomization: Monitor tumor growth using digital calipers. Randomize mice into vehicle and treatment groups (n=5 to 8 per group) only when the average tumor volume reaches 100–130 mm³[8]. Causality Insight: Randomizing at 100-130 mm³ ensures that the tumors have surpassed the avascular phase and established a functional capillary network. Without this vascularization, systemically administered DDR1-IN-1 cannot penetrate the tumor core, leading to false-negative efficacy data.

Phase II: Vehicle Preparation & Drug Formulation

Note: Prepare the formulation fresh daily to prevent precipitation. Do not store the final aqueous mixture.

  • Stock Solution: Dissolve DDR1-IN-1 hydrate powder in 100% anhydrous DMSO to create a concentrated stock (e.g., 50 mg/mL). Sonicate for 5-10 minutes until completely clear[5][6].

  • PEG300 Addition: To prepare 1 mL of working solution, add 100 µL of the DMSO stock to 400 µL of PEG300. Vortex vigorously until homogenous[6].

  • Surfactant Addition: Add 50 µL of Tween 80 to the mixture. Vortex again. The solution must remain optically clear[6].

  • Aqueous Phase: Dropwise, add 450 µL of sterile 0.9% Saline while continuously vortexing[6]. Troubleshooting: If cloudiness or micro-precipitates form during the saline addition, the DMSO/PEG300 phase was not sufficiently mixed, or the saline was added too rapidly. Discard and remake.

Phase III: Dosing Regimen
  • Administration: Administer the formulated DDR1-IN-1 via i.p. injection or oral gavage at doses ranging from 12.5 mg/kg to 25 mg/kg[2][4].

  • Frequency: Standard regimens utilize daily (Q.D.) or every-other-day (Q.O.D.) dosing for 14 to 28 days, depending on tumor growth kinetics[2][4].

  • Combination Therapy: DDR1-IN-1 shows high synergy with other agents. If co-administering with cisplatin (e.g., 2 mg/kg) or CDK4/6 inhibitors (e.g., palbociclib at 50 mg/kg), administer the standard of care agent according to its optimized schedule, ensuring injection sites are rotated to prevent localized tissue irritation[4][8].

Phase IV: Monitoring & Pharmacodynamic End-point Analysis (Self-Validating System)

A robust protocol must be self-validating. Relying solely on tumor volume reduction cannot confirm that the phenotypic change was specifically due to DDR1 kinase inhibition.

  • In-Life Monitoring: Measure tumor dimensions (Length×Width2)/2 twice weekly. Monitor body weight; >15% weight loss indicates unacceptable toxicity.

  • Tissue Harvesting: At the study endpoint, euthanize the mice. Excise the tumors, weigh them, and divide into two halves: one flash-frozen in liquid nitrogen for Western blot, and one fixed in 4% paraformaldehyde (PFA) for immunohistochemistry (IHC).

  • Target Engagement Validation: To confirm that DDR1-IN-1 successfully inhibited its target in vivo, perform IHC or Western blot on the tumor lysates using an anti-phospho-DDR1 (Tyr513) antibody[4][5]. A dose-dependent reduction in p-DDR1 levels relative to the vehicle control validates the pharmacological mechanism and confirms adequate tissue penetrance.

References

  • Kim, H.G., Tan, L., Weisberg, E.L., et al. (2013). Discovery of a potent and selective DDR1 receptor tyrosine kinase inhibitor. ACS Chemical Biology.[Link]

  • Han, H., et al. (2025). Overexpression of DDR1 contributes to gastric cancer progression by inhibiting the Hippo pathway. Journal of Biomedical Research.[Link]

  • TFAP2C-DDR1 Axis Regulates Resistance to CDK4/6 Inhibitor in Breast Cancer. National Institutes of Health (PMC).[Link]

  • Emerging strategies and translational advancements of DDR1 in oncology. National Institutes of Health (PMC).[Link]

  • DDR1-IN-1 combined with cisplatin shows synergistic efficacy in mouse xenografts. ResearchGate.[Link]

Sources

Method

Advanced Application Note: DDR1-IN-1 Hydrate – Reconstitution, DMSO Solubility, and In Vitro Assay Protocols

Executive Summary DDR1-IN-1 is a highly potent, ATP-competitive type II kinase inhibitor that selectively targets the Discoidin Domain Receptor 1 (DDR1) by binding to its "DFG-out" conformation[1]. Supplied typically as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

DDR1-IN-1 is a highly potent, ATP-competitive type II kinase inhibitor that selectively targets the Discoidin Domain Receptor 1 (DDR1) by binding to its "DFG-out" conformation[1]. Supplied typically as a crystalline solid hydrate, achieving precise solubilization is critical for maintaining its pharmacological integrity. This application note provides a comprehensive, self-validating framework for the reconstitution of DDR1-IN-1 hydrate in Dimethyl Sulfoxide (DMSO) and outlines a robust in vitro protocol for evaluating its inhibition of collagen-induced DDR1 autophosphorylation.

Part 1: Physicochemical Profiling & Solubilization Causality

Understanding the physicochemical properties of DDR1-IN-1 hydrate is the first step in designing a reliable experimental workflow. Because the compound is a hydrate (C₃₀H₃₁F₃N₄O₃ • XH₂O), its effective molecular weight is standardized to its anhydrous base for most molarity calculations, though researchers must account for batch-specific variance if the hydration state (X) is explicitly defined by the manufacturer[2].

DMSO is the optimal primary solvent due to its high dielectric constant, which effectively disrupts the crystalline lattice of the hydrate, yielding a maximum solubility of 10 mg/mL[2]. While soluble in DMF, DMSO is preferred for cellular assays due to its lower cytotoxicity profile when diluted to final assay concentrations (<0.1% v/v).

Quantitative Data: Solubility Profile

The following table summarizes the solubility limits of DDR1-IN-1 hydrate across standard laboratory solvents[2].

SolventMax Solubility (mg/mL)Max Molarity (approx. mM)*Suitability for In Vitro Assays
DMSO 10.0~18.1Optimal (Primary stock solvent)
DMF 10.0~18.1Acceptable (Higher cell toxicity)
DMF:PBS (pH 7.2) (1:2) 0.3~0.54Poor (Prone to precipitation)
Ethanol 0.1~0.18Not Recommended

*Calculated using the standard formula weight of 552.6 g/mol [2].

Part 2: Reconstitution Dynamics & Stock Preparation

To ensure reproducibility, stock solutions must be prepared using anhydrous DMSO. Hydrated compounds are inherently sensitive to atmospheric moisture; introducing additional water via low-grade solvents can trigger premature hydrolysis or alter the localized solubility dynamics, leading to micro-precipitation.

Standardized Reconstitution Volumes

Use the table below to determine the exact volume of DMSO required to achieve standard stock concentrations from common vial sizes.

Target ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM 1.810 mL9.048 mL18.096 mL
2 mM 905 µL4.524 mL9.048 mL
5 mM 362 µL1.810 mL3.620 mL
10 mM 181 µL905 µL1.810 mL
Step-by-Step Protocol: 10 mM DMSO Stock Preparation
  • Equilibration: Allow the sealed vial of DDR1-IN-1 hydrate to equilibrate to room temperature for at least 30 minutes before opening. Causality: This prevents atmospheric condensation from forming on the cold crystalline solid, which would alter its mass and hydration state.

  • Solvent Addition: Add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity) directly to the vial (e.g., 905 µL for 5 mg).

  • Agitation: Vortex the vial at medium speed for 30–60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 1–2 minutes.

  • Validation Checkpoint (Self-Validating System): Hold the vial against a strong light source. The solution must be completely transparent with no visible particulates. If turbidity remains, the compound has not fully dissolved, and further sonication is required.

  • Aliquoting: Divide the master stock into 10–20 µL single-use aliquots in amber microcentrifuge tubes. Causality: DDR1-IN-1 is light-sensitive and degrades upon repeated freeze-thaw cycles. Single-use aliquots isolate the master batch from thermal stress.

  • Storage: Store aliquots immediately at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months)[2].

Stock_Prep Vial DDR1-IN-1 Hydrate (Crystalline Solid) DMSO Add Anhydrous DMSO (≥99.9% Purity) Vial->DMSO Vortex Vortex / Sonicate (Until Clear) DMSO->Vortex Aliquot Aliquot into Amber Vials Vortex->Aliquot Verify clarity Storage Store at -20°C to -80°C (Desiccated, Dark) Aliquot->Storage Single-use

Experimental Workflow: Preparation, aliquoting, and storage of DDR1-IN-1 DMSO stock solutions.

Part 3: Mechanistic Pathway & Pharmacological Application

DDR1 is a unique receptor tyrosine kinase that utilizes matrix collagens, rather than soluble growth factors, as its primary ligand[3]. Upon collagen binding, DDR1 undergoes dimerization and delayed autophosphorylation, initiating downstream signaling cascades (such as PI3K/Akt and MAPK/ERK) that drive cell proliferation, adhesion, and survival[3].

DDR1-IN-1 acts as a highly selective pharmacological probe. It penetrates the cell membrane and binds to the intracellular kinase domain of DDR1 in the inactive "DFG-out" conformation[1]. Biochemically, it exhibits an IC₅₀ of 105 nM for DDR1 and demonstrates excellent selectivity across a panel of over 450 kinases[4].

DDR1_Pathway Collagen Matrix Collagens (Primary Ligand) DDR1 DDR1 Receptor (Dimerization & Autophosphorylation) Collagen->DDR1 Activates PI3K PI3K / Akt Pathway DDR1->PI3K Phosphorylates MAPK MAPK / ERK Pathway DDR1->MAPK Phosphorylates DDR1_IN_1 DDR1-IN-1 (Type II Inhibitor, DFG-out) DDR1_IN_1->DDR1 Inhibits (IC50 = 105 nM) Cellular_Response Cell Proliferation, Adhesion, Migration & Survival PI3K->Cellular_Response Promotes MAPK->Cellular_Response Promotes

Mechanism of Action: DDR1 activation by collagen and targeted inhibition by DDR1-IN-1.

Part 4: In Vitro Autophosphorylation Assay Protocol

To evaluate the cellular efficacy of DDR1-IN-1, researchers typically measure its ability to block collagen-induced autophosphorylation in DDR1-overexpressing cell lines (e.g., U2OS cells)[5].

Step-by-Step Methodology
  • Cell Seeding & Starvation:

    • Seed DDR1-overexpressing U2OS cells in 6-well plates and culture until 80% confluent.

    • Wash cells twice with PBS and starve in serum-free media for 16 hours. Causality: Serum starvation eliminates background kinase activity caused by undefined growth factors in FBS, ensuring that any observed phosphorylation is strictly collagen-dependent.

  • Inhibitor Pre-Treatment:

    • Thaw a single-use aliquot of 10 mM DDR1-IN-1.

    • Perform serial dilutions in serum-free media to achieve desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM). Ensure the final DMSO concentration is strictly ≤0.1% (v/v) across all wells.

    • Pre-treat the cells with the inhibitor for 1 hour at 37°C. Causality: This 1-hour window allows the inhibitor to fully permeate the cell membrane and occupy the ATP-binding pocket before the massive influx of signaling triggered by the ligand.

  • Collagen Stimulation:

    • Add rat tail collagen I to the media at a final concentration of 10 µg/mL[5].

    • Incubate for exactly 2 hours at 37°C. (Note: DDR1 activation is notoriously delayed compared to other RTKs, peaking at 2–4 hours).

  • Cell Lysis:

    • Wash cells three times with ice-cold PBS to halt kinase activity.

    • Lyse cells using a stringent lysis buffer: 50 mM Tris (pH 7.5), 1% Triton X-100, 0.1% SDS, 150 mM NaCl, 5 mM EDTA, supplemented with phosphatase/protease inhibitors (100 mM NaF, 2 mM Na₃VO₄, 1 mM PMSF, 10 µg/mL leupeptin)[5].

  • Validation Checkpoint (Self-Validating System):

    • Positive Control Well (Collagen + 0.1% DMSO Vehicle): Must demonstrate robust, high-intensity bands for phosphorylated DDR1 (p-DDR1) during Western blot analysis.

    • Negative Control Well (No Collagen + 0.1% DMSO Vehicle): Must show basal or undetectable p-DDR1 levels.

    • If the positive control fails, the collagen batch is inactive. If the negative control shows high phosphorylation, the starvation phase was insufficient.

  • Quantification:

    • Perform Western blotting using an anti-activated human DDR1b (Y513) primary antibody.

    • Normalize p-DDR1 bands against total DDR1 protein levels to calculate the cellular EC₅₀ (expected to be ~86 nM)[5].

References

  • Kim, H.G., et al. (2013). Discovery of a potent and selective DDR1 receptor tyrosine kinase inhibitor. ACS Chemical Biology. Retrieved from[Link]

  • MDPI. (2023). Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2)... International Journal of Molecular Sciences. Retrieved from[Link]

  • Chemical Probes Portal. DDR1-IN-1 Profile. Retrieved from[Link]

Sources

Application

In Vivo Administration of DDR1-IN-1 Hydrate: A Comprehensive Guide to Routes and Vehicle Formulations

Introduction DDR1-IN-1 is a potent and selective inhibitor of the Discoidin Domain Receptor 1 (DDR1) tyrosine kinase, a key mediator in various pathological processes, including fibrosis, inflammation, and cancer.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

DDR1-IN-1 is a potent and selective inhibitor of the Discoidin Domain Receptor 1 (DDR1) tyrosine kinase, a key mediator in various pathological processes, including fibrosis, inflammation, and cancer.[1][2] Preclinical in vivo studies are crucial for evaluating the therapeutic potential of DDR1-IN-1. However, its poor aqueous solubility presents a significant challenge for achieving consistent and effective systemic exposure in animal models. This guide provides detailed application notes and validated protocols for the in vivo administration of DDR1-IN-1 hydrate, focusing on practical vehicle formulations for common administration routes. The methodologies described herein are designed to ensure maximal bioavailability and reproducibility for researchers in pharmacology, oncology, and drug development.

Physicochemical Properties of DDR1-IN-1 Hydrate

A thorough understanding of the physicochemical properties of DDR1-IN-1 hydrate is fundamental to selecting an appropriate administration route and vehicle.

PropertyValueSource(s)
Molecular Formula C₃₀H₃₁F₃N₄O₃ • xH₂O[1]
Molecular Weight 552.6 g/mol (anhydrous)[1]
Appearance Crystalline solid[1]
Solubility - DMSO: ~10 mg/mL- DMF: ~10 mg/mL- Ethanol: ~0.1 mg/mL- Water: Insoluble or slightly soluble[1]

The low aqueous solubility of DDR1-IN-1 necessitates the use of organic solvents and/or co-solvents and surfactants to create suitable formulations for in vivo administration.

Understanding the DDR1 Signaling Pathway

DDR1 is a receptor tyrosine kinase that is activated by collagen. Upon collagen binding, DDR1 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that regulate cell proliferation, migration, and extracellular matrix remodeling. Key pathways activated by DDR1 include the MAPK/ERK and PI3K/Akt pathways.[3] Inhibition of DDR1 by compounds like DDR1-IN-1 blocks these downstream signals, providing a therapeutic rationale for its use in various diseases.

DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binding & Activation PI3K PI3K DDR1->PI3K MAPK_Pathway RAS/RAF/MEK/ERK (MAPK Pathway) DDR1->MAPK_Pathway Akt Akt PI3K->Akt Cell_Response Cell Proliferation, Migration, Survival Akt->Cell_Response MAPK_Pathway->Cell_Response DDR1_IN_1 DDR1-IN-1 DDR1_IN_1->DDR1 Inhibition

Caption: Simplified DDR1 signaling pathway and the inhibitory action of DDR1-IN-1.

Selecting an In Vivo Administration Route

The choice of administration route is a critical decision that influences the pharmacokinetic and pharmacodynamic profile of DDR1-IN-1. The two most common routes for preclinical studies of small molecule inhibitors are intraperitoneal (IP) injection and oral gavage (PO).

RouteAdvantagesDisadvantagesBest For
Intraperitoneal (IP) Injection - Bypasses first-pass metabolism, often leading to higher bioavailability.[4][5]- Rapid absorption into systemic circulation.[6]- Technically straightforward and allows for precise dosing.[6]- Less clinically relevant for most therapeutic applications.- Potential for local irritation or injection into abdominal organs.[7]- Proof-of-concept studies.- Maximizing systemic exposure.- When oral absorption is poor or unknown.
Oral Gavage (PO) - Clinically relevant route of administration.[8]- Convenient for chronic dosing studies.- Subject to first-pass metabolism in the liver, which can reduce bioavailability.[5][8]- Absorption can be influenced by food and gastrointestinal conditions.[9]- Risk of esophageal or stomach injury if not performed correctly.[10]- Studies modeling clinical use.- Assessing oral bioavailability.- Chronic treatment models.

Recommendation: For initial efficacy and proof-of-concept studies with DDR1-IN-1, IP administration is recommended to ensure sufficient systemic exposure. For later-stage preclinical studies aiming to model clinical applications, oral gavage should be employed.

Recommended Vehicle Formulations

Due to its poor aqueous solubility, DDR1-IN-1 requires a vehicle that can either solubilize it or create a stable suspension. The following formulations are recommended based on their common use for poorly soluble kinase inhibitors.

Formulation 1: Solution for Intraperitoneal (IP) Injection

This formulation uses a co-solvent system to create a clear solution suitable for IP injection.

Vehicle Composition:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 45% Saline (0.9% NaCl)

Rationale:

  • DMSO: A powerful aprotic solvent that effectively dissolves DDR1-IN-1.[11] Its concentration is kept at or below 10% to minimize potential in vivo toxicity.[12][13]

  • PEG300: A biocompatible polymer that acts as a co-solvent, enhancing the solubility of the compound in the final aqueous formulation.[14]

  • Tween 80: A non-ionic surfactant that improves the stability of the formulation and prevents precipitation of the compound upon injection into the aqueous environment of the peritoneal cavity.[15]

  • Saline: Provides an isotonic vehicle, making the final formulation more physiologically compatible.[12]

Formulation 2: Suspension for Oral Gavage (PO)

This formulation creates a uniform suspension for oral administration.

Vehicle Composition:

  • 0.5% (w/v) Methylcellulose (or CMC-Na) in sterile water

  • Optional: 0.1% - 0.2% Tween 80

Rationale:

  • Methylcellulose (MC) or Carboxymethylcellulose sodium (CMC-Na): These are suspending agents that increase the viscosity of the vehicle, preventing the rapid settling of the insoluble drug particles and ensuring a more uniform dose administration.[16]

  • Tween 80 (Optional): Can be included to act as a wetting agent, improving the dispersibility of the hydrophobic DDR1-IN-1 powder in the aqueous vehicle.

Formulation 3: Oil-Based Vehicle for IP or PO Administration

For highly lipophilic compounds, an oil-based vehicle can be considered.

Vehicle Composition:

  • 10% DMSO

  • 90% Corn Oil

Rationale:

  • Corn Oil: A biocompatible oil that can dissolve lipophilic compounds and may enhance absorption through lymphatic pathways.[16]

  • DMSO: Used to first dissolve the compound before it is suspended in the oil.

Experimental Protocols

Safety Precaution: Always handle DDR1-IN-1 and solvents in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Protocol 1: Preparation of a 5 mg/mL Solution for IP Injection

This protocol details the preparation of 1 mL of a 5 mg/mL DDR1-IN-1 solution in the recommended co-solvent vehicle.

Materials:

  • DDR1-IN-1 hydrate powder

  • DMSO (anhydrous)

  • PEG300

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh Compound: Accurately weigh 5 mg of DDR1-IN-1 hydrate powder and place it into a sterile microcentrifuge tube.

  • Initial Dissolution in DMSO: Add 100 µL of DMSO to the tube. Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary.[17]

  • Add Co-solvent: Add 400 µL of PEG300 to the DMSO solution. Vortex until the solution is homogeneous.[15]

  • Add Surfactant: Add 50 µL of Tween 80 to the mixture. Vortex again to ensure complete mixing.[15]

  • Add Aqueous Component: Slowly add 450 µL of sterile saline to the mixture while continuously vortexing.[15] The solution should remain clear.

  • Final Inspection and Use: Visually inspect the final formulation for any signs of precipitation. This formulation should be prepared fresh on the day of use. If short-term storage is necessary, store at 2-8°C, protected from light, and visually inspect for precipitation before use.

IP_Formulation_Workflow start Start weigh 1. Weigh 5 mg DDR1-IN-1 start->weigh dissolve_dmso 2. Add 100 µL DMSO Vortex to dissolve weigh->dissolve_dmso add_peg 3. Add 400 µL PEG300 Vortex dissolve_dmso->add_peg add_tween 4. Add 50 µL Tween 80 Vortex add_peg->add_tween add_saline 5. Slowly add 450 µL Saline while vortexing add_tween->add_saline inspect 6. Inspect for clarity Use fresh add_saline->inspect end_node End: 1 mL of 5 mg/mL IP Formulation inspect->end_node

Caption: Workflow for preparing the IP injection solution for DDR1-IN-1.

Protocol 2: Preparation of a 10 mg/mL Suspension for Oral Gavage

This protocol details the preparation of 1 mL of a 10 mg/mL DDR1-IN-1 suspension.

Materials:

  • DDR1-IN-1 hydrate powder

  • 0.5% (w/v) Methylcellulose in sterile water

  • Mortar and pestle (optional, for particle size reduction)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Magnetic stirrer (recommended)

Procedure:

  • Weigh Compound: Accurately weigh 10 mg of DDR1-IN-1 hydrate powder. For a more uniform suspension, the powder can be gently triturated with a mortar and pestle to reduce particle size.

  • Prepare Vehicle: Prepare the 0.5% methylcellulose vehicle by slowly adding 5 mg of methylcellulose powder to 1 mL of sterile water while stirring.

  • Wetting the Powder (Optional but Recommended): If Tween 80 is used, add a small amount of the 0.5% methylcellulose vehicle containing 0.1-0.2% Tween 80 to the DDR1-IN-1 powder to form a paste. This helps in dispersing the hydrophobic powder.

  • Suspension: Gradually add the remaining 0.5% methylcellulose vehicle to the powder (or paste) while continuously vortexing or stirring.

  • Homogenization: Continue to stir the suspension with a magnetic stirrer for at least 15-30 minutes to ensure homogeneity.

  • Dose Administration: Stir the suspension continuously immediately before and during dose administration to ensure each animal receives a consistent dose. This formulation must be prepared fresh daily.

In Vivo Administration Procedures: Best Practices

Intraperitoneal (IP) Injection
  • Animal Restraint: Properly restrain the mouse or rat to expose the abdomen.

  • Injection Site: Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.[18]

  • Needle Insertion: Insert the needle (25-27 gauge) at a 30-40 degree angle.[7]

  • Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated before injecting.[18]

Oral Gavage (PO)
  • Gavage Needle Selection: Use a flexible or ball-tipped gavage needle appropriate for the size of the animal.

  • Measurement: Measure the needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.[10]

  • Procedure: Gently insert the needle into the mouth, advancing it along the upper palate into the esophagus. The needle should pass with no resistance. Do not force it.[10]

  • Dose Delivery: Administer the dose slowly to prevent reflux.[10]

Conclusion

The successful in vivo evaluation of DDR1-IN-1 hydrate is contingent upon the use of appropriate administration routes and well-designed vehicle formulations. The protocols and guidelines presented here offer a robust framework for researchers to achieve consistent and reliable preclinical data. For initial proof-of-concept studies, an intraperitoneal solution is recommended to maximize bioavailability. For studies that require clinical relevance, an oral suspension is the preferred method. In all cases, careful preparation of fresh formulations and adherence to best practices for animal handling and dosing are paramount to ensuring the scientific integrity of the research.

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of DMSO as a Vehicle in In Vivo Animal Studies. [Online PDF].
  • BenchChem. (2025). Technical Support Center: Vehicle Formulation for Intraperitoneal Injection of Poorly Soluble Compounds (e.g., Ch282-5). [Online PDF].
  • ResearchGate. (2025). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?. [Link]

  • BenchChem. (2025).
  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals.
  • Washington State University IACUC. (2026). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Formulation of Drofenine using PEG 300 and Tween 80. [Online PDF].
  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. [Link]

  • ResearchGate. (2022). administration of poorly water soluble drug by oral gavage to rats techniques?. [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Journal of pharmacological and toxicological methods.
  • BenchChem. (2025). A Comparative Analysis of Oral vs. Intraperitoneal Administration of (R)-α-Lipoic Acid In Vivo. [Online PDF].
  • BenchChem. (2025). Technical Support Center: N6022 Formulation with PEG300 and Tween-80 for Injection. [Online PDF].
  • Singh, A., & Van den Mooter, G. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
  • Washington State University IACUC. (2021).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug delivery systems: an overview.
  • van der Woude, E. J., Jalving, M., & van der Zee, A. G. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. Cancers, 14(24), 6098.
  • BenchChem. (2025). Technical Support Center: CK-869 Experiments and Vehicle (DMSO) Control. [Online PDF].
  • University of Queensland. (2027). LAB_028 Injections - Intra-peritoneal (IP)
  • Queen's University. (2012). Intraperitoneal Injection in Mice.
  • Nikanjam, M., & Siah, S. (2015). US FDA Approved Oral Kinase Inhibitors for the Treatment of Malignancies. Journal of oncology pharmacy practice : official publication of the International Society of Oncology Pharmacy Practitioners, 21(6), 444–456.
  • ResearchGate. (2025). [Troubleshooting] Is the dissolution scheme of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline for Paclitaxel tolerated by animals?. [Link]

  • ResearchGate. (2018). What Is the difference between intraperitoneal and oral administration of a chemical concerning its availability in the Liver of mice?. [Link]

  • van der Velden, D. L., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 14(3), 594.
  • Lee, J. D., & Lee, J. W. (2019). Clathrate Hydrate inhibition with water-soluble poly[3-[[2-(diethylamino)
  • Canning, P., Tan, L., Chu, K., et al. (2014). Structural mechanisms determining inhibition of the collagen receptor DDR1 by selective and multi-targeted type II kinase inhibitors. Journal of molecular biology, 426(13), 2457–2470.
  • Gray Lab. DDR1 inhibitor (DDR-IN-1). [Link]

  • Wang, C. Z., Su, A., & Chen, H. C. (2010). DDR1 regulates the stabilization of cell surface E-cadherin and E-cadherin-mediated cell aggregation. Journal of cellular physiology, 224(2), 436-444.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Cellular Uptake and Permeability of DDR1-IN-1 Hydrate

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to translate the efficacy of DDR1-IN-1 from biochemical (cell-free) assays into robust cellul...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to translate the efficacy of DDR1-IN-1 from biochemical (cell-free) assays into robust cellular or in vivo models.

DDR1-IN-1 is a potent and highly selective inhibitor that binds the 'DFG-out' conformation of the discoidin domain receptor 1 (DDR1) (1)[1]. While it demonstrates an impressive biochemical IC50 of ~105 nM against DDR1 (2)[2], the hydrate form of this compound presents severe physicochemical bottlenecks. Its high lipophilicity, poor aqueous solubility, and susceptibility to active efflux pumps often drastically inflate cellular IC50 values.

This guide provides field-proven troubleshooting workflows, self-validating protocols, and causality-driven explanations to help you resolve these permeability and uptake challenges.

Diagnostic Workflow for Uptake Optimization

Before altering your experimental design, consult the diagnostic logic tree below to isolate whether your issue stems from media precipitation (solubility) or biological barriers (efflux/permeability).

Workflow Start DDR1-IN-1 Hydrate Low Cellular Activity CheckSol Check Media Solubility (Precipitation?) Start->CheckSol Formulation Optimize Formulation (PEG300/Tween 80) CheckSol->Formulation Yes CheckPerm Assess Permeability (Caco-2/PAMPA) CheckSol->CheckPerm No Formulation->CheckPerm Efflux P-gp Efflux Suspected? CheckPerm->Efflux Low Papp Inhibitor Co-administer Efflux Inhibitor Efflux->Inhibitor Yes Nano Nanoparticle/Liposome Encapsulation Efflux->Nano No / Poor Lipophilicity Success Improved Uptake & Target Engagement Inhibitor->Success Nano->Success

Diagnostic workflow for resolving DDR1-IN-1 hydrate uptake and permeability issues.

FAQ Section 1: Solubility and Media Formulation

Q: Why does DDR1-IN-1 hydrate precipitate when added to my cell culture media, and how does this affect my assay? A: The hydrate form of DDR1-IN-1 lacks the necessary polarity to remain solvated in purely aqueous environments. When a concentrated DMSO stock is spiked directly into cell culture media, the rapid shift in the dielectric constant strips the solvent shell, causing the compound to crash out as micro-precipitates. This drastically reduces the effective concentration of the drug available for cellular uptake, leading to falsely high IC50 values and irreproducible data.

Table 1: Quantitative Solubility and Formulation Guidelines
Solvent SystemMax ConcentrationApplicationCausality / Notes
100% DMSO~30 mg/mL (50 mM)Stock SolutionHighly non-polar environment stabilizes the lipophilic core. Store at -20°C.
5% DMSO / 40% PEG300 / 5% Tween 80 / 50% ddH2O1-5 mg/mLIn Vitro AssaysPEG300 acts as a co-solvent; Tween 80 forms protective micelles around the drug.
0.5% CMC-Na5 mg/mLIn Vivo (Oral)Forms a homogeneous suspension; requires continuous mechanical stirring.
5% DMSO / 95% Corn Oil1-5 mg/mLIn Vivo (IP)Oil acts as a lipid depot. Ensure DMSO stock is completely clear before mixing.
Protocol 1: Step-by-Step Co-Solvent Formulation for In Vitro Assays

Causality: Stepwise addition ensures the hydrophobic compound is gradually transitioned into an aqueous environment, utilizing surfactants to form stable micelles before the introduction of water.

  • Stock Preparation: Dissolve DDR1-IN-1 hydrate in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until completely clear.

  • Co-Solvent Addition: Transfer 50 µL of the DMSO stock to a clean vial. Add 400 µL of PEG300. Vortex for 30 seconds. Self-validation step: The solution must remain optically clear. If cloudy, warm gently to 37°C.

  • Surfactant Addition: Add 50 µL of Tween 80 to the mixture. Vortex vigorously for 1 minute.

  • Aqueous Dilution: Slowly add 500 µL of ddH2O (or PBS) dropwise while continuously vortexing.

  • Final Validation: Measure the absorbance at 600 nm; an OD600 < 0.05 confirms the absence of sub-visual micro-precipitates. Use immediately in cell culture media (final DMSO concentration in the well should be ≤0.1% to avoid cytotoxicity).

FAQ Section 2: Permeability and Cellular Uptake Constraints

Q: My compound is fully dissolved using the protocol above, but I am still seeing a massive drop-off in potency between my biochemical assay and my cellular autophosphorylation assay. What is the mechanism behind this? A: This is a classic permeability and active efflux issue. While DDR1-IN-1 has a strong biochemical affinity, cellular potency is heavily blunted by two biological barriers:

  • Passive Permeability: The molecular weight and topological polar surface area (TPSA) of the hydrate restrict rapid passive diffusion across the lipid bilayer.

  • Active Efflux: Many kinase inhibitors, including DDR1-IN-1, are recognized as substrates for P-glycoprotein (P-gp) efflux pumps (3)[3]. As the drug slowly enters the intracellular space, P-gp actively expels it, preventing it from reaching the critical intracellular concentration required to bind the DDR1 kinase domain.

Mechanism Extracellular Extracellular Space (DDR1-IN-1) Membrane Lipid Bilayer (Passive Diffusion) Extracellular->Membrane Uptake Intracellular Intracellular Space (Target: DDR1 Kinase) Membrane->Intracellular Accumulation Pgp P-glycoprotein (Efflux Pump) Pgp->Extracellular Expulsion Intracellular->Pgp Efflux Inhibition DDR1 Autophosphorylation Blocked Intracellular->Inhibition Binding

Mechanistic pathway of DDR1-IN-1 cellular uptake, P-gp mediated efflux, and target engagement.

Q: How can I experimentally validate if P-gp efflux is the root cause of poor cellular uptake? A: You must perform a cellular accumulation assay using a known P-gp inhibitor. By blocking the pump, you isolate the variable of active efflux.

Protocol 2: Validating P-gp Efflux via Co-Administration

Causality: Co-administering a selective P-gp inhibitor (e.g., Verapamil) temporarily disables the efflux mechanism. If DDR1-IN-1 potency is restored to near-biochemical levels, efflux is confirmed as the primary barrier to uptake.

  • Cell Seeding: Seed DDR1-expressing cells (e.g., U2OS cells) in a 96-well plate and culture for 24 hours.

  • Pre-treatment: Pre-incubate the cells with 10 µM Verapamil for 1 hour at 37°C. Leave control wells untreated.

  • DDR1-IN-1 Dosing: Add serial dilutions of formulated DDR1-IN-1 (from Protocol 1) to both Verapamil-treated and untreated wells. Incubate for 1 hour.

  • Collagen Stimulation: Stimulate cells by changing the media to contain 10 µg/mL rat tail collagen I and the respective compound concentrations for 2 hours to induce DDR1 autophosphorylation (2)[2].

  • Quantification: Lyse cells and quantify p-DDR1 via ELISA or Western blot.

  • Data Interpretation: Calculate the IC50 shift. A >3-fold leftward shift in IC50 in the presence of Verapamil validates that P-gp efflux is severely limiting intracellular accumulation.

FAQ Section 3: Advanced Delivery Strategies

Q: If co-solvents and efflux inhibitors aren't viable for my translational models, how can I permanently improve the permeability of DDR1-IN-1? A: When formulation tweaks are insufficient, structural or nanotechnological interventions are required to fundamentally alter how the molecule interacts with the cell membrane.

  • Prodrug Development: Modifying the functional groups of DDR1 inhibitors to create a transient, highly permeable prodrug can mask hydrogen bond donors. This increases lipophilicity for passive membrane crossing, followed by intracellular enzymatic cleavage to release the active hydrate form (4)[4].

  • Nanoparticle Encapsulation: Encapsulating DDR1-IN-1 in PLGA (poly(lactic-co-glycolic acid)) nanoparticles or lipid-based nanocarriers bypasses P-gp efflux entirely. The drug is taken up via endocytosis rather than passive diffusion, significantly increasing intracellular retention and target engagement.

References

  • Title: DDR1-IN-1 - Drug Targets, Indications, Patents Source: Patsnap Synapse URL: 1

  • Title: Small-molecule inhibitors targeting discoidin domain receptor 1 and uses thereof Source: Google Patents URL: 4

  • Title: Identification of Ureidocoumarin-Based Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors via Drug Repurposing Approach, Biological Evaluation, and In Silico Studies Source: PMC - NIH URL: 3

  • Title: DDR1-IN-1 | DDR inhibitor | CAS 1449685-96-4 Source: Selleck Chemicals URL: 2

Sources

Optimization

Technical Support Center: Optimizing DDR1-IN-1 Hydrate Specificity in High-Dose Assays

Troubleshooting Off-Target Kinase Effects & Establishing Self-Validating Workflows Welcome to the Application Scientist Knowledge Base. As researchers push the boundaries of kinase inhibition in complex models, maintaini...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Off-Target Kinase Effects & Establishing Self-Validating Workflows

Welcome to the Application Scientist Knowledge Base. As researchers push the boundaries of kinase inhibition in complex models, maintaining target specificity becomes the primary bottleneck. DDR1-IN-1 hydrate is a highly potent Type II kinase inhibitor designed to target the Discoidin Domain Receptor 1 (DDR1) by locking it in the inactive 'DFG-out' conformation[1]. However, like all Type II inhibitors, its selectivity is highly dose-dependent.

This guide provides field-proven insights into the causality of off-target effects at high doses and equips you with self-validating experimental protocols to ensure the scientific integrity of your data.

Quantitative Selectivity Profile: The Dose-Dependency of DDR1-IN-1

Before troubleshooting, it is critical to understand the biochemical thresholds of your probe. While DDR1-IN-1 exhibits excellent kinome-wide selectivity at submicromolar concentrations, mass action at higher doses overcomes the thermodynamic barrier of inducing the DFG-out state in homologous kinases[1].

Table 1: DDR1-IN-1 Hydrate Target & Off-Target Binding Profile

Kinase TargetIC₅₀ / AffinityTarget StatusMechanistic Notes
DDR1 105 nMPrimary TargetBinds DFG-out conformation; blocks autophosphorylation[1].
DDR2 413 nMPrimary Homolog~4x selectivity window. Engaged at moderate doses[2].
ABL >1 µMOff-TargetLacks optimal π–π interactions in P-loop, but engaged at high dose[3].
KIT / PDGFRβ >1 µMOff-TargetEngaged at >10 µM; primary drivers of high-dose cytotoxicity[2].
Troubleshooting Guide & FAQs

Q: I am using DDR1-IN-1 hydrate at 10–15 µM to ensure complete target saturation, but I am observing massive apoptosis. Why does this happen when DDR1 genetic knockdown doesn't cause cell death? A: This is a classic artifact of dose-dependent off-target engagement. Causality: DDR1-IN-1 typically lacks antiproliferative effects at concentrations below 10 µM in most cell lines[2]. The cytotoxicity you are observing is not due to DDR1 inhibition, but rather the off-target inhibition of essential survival kinases like ABL, KIT, and PDGFRβ, which are engaged when the drug concentration exceeds 10 µM[2]. Solution: Titrate your dose down to the2[2].

Q: How do I definitively prove that the migration inhibition I see at 2 µM is due to DDR1 and not cross-reactivity with DDR2 or ABL? A: You must establish a self-validating system that uncouples the chemical probe from the biological target. Causality: Relying solely on a single inhibitor leaves your data vulnerable to off-target confounding. We recommend a chemical-genetic rescue approach: overexpress an "inhibitor-resistant" mutant of DDR1 (e.g., modifying the gatekeeper residue) in your cells[1]. If DDR1-IN-1 still inhibits migration in these mutant cells, the phenotype is definitively an off-target effect.

Q: Are there orthogonal probes I can use alongside DDR1-IN-1 to validate my findings? A: Yes. We highly recommend cross-referencing your findings with an orthogonal chemical probe like TPKI-39. Causality: While TPKI-39 also inhibits DDR1, it possesses a completely non-overlapping off-target kinome profile (e.g., it hits FLT1 instead of ABL/KIT)[4]. If a phenotype is observed with DDR1-IN-1 but disappears when using TPKI-39 at its effective dose, the phenotype is an off-target artifact[4].

Mechanistic Pathways of High-Dose Toxicity

Pathway Collagen Collagen Matrix (Ligand) DDR1 DDR1 Kinase (Primary Target) Collagen->DDR1 Downstream On-Target Phenotype (Reduced Migration/Adhesion) DDR1->Downstream OffTargets Off-Target Kinases (DDR2, ABL, KIT) Tox Off-Target Phenotype (Cytotoxicity/Apoptosis) OffTargets->Tox DDR1IN1 DDR1-IN-1 Hydrate (Type II Inhibitor) DDR1IN1->DDR1 Low Dose (<0.5 µM) DDR1IN1->OffTargets High Dose (>10 µM)

DDR1-IN-1 dose-dependent target engagement and off-target signaling pathways.

Self-Validating Experimental Protocol: Chemical-Genetic Workflow

To ensure rigorous scientific integrity, follow this step-by-step methodology to validate on-target DDR1 specificity and eliminate high-dose artifacts.

Step 1: Determine the Minimal Effective Concentration (MEC)

  • Seed your target cells in 6-well plates and serum-starve for 16 hours.

  • Pre-treat cells with a titration curve of DDR1-IN-1 hydrate (10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM) for 2 hours.

  • Stimulate with4[4].

  • Lyse cells and perform a Western blot targeting p-DDR1 at critical kinase domain residues (Y792, Y796)[4].

  • Analytical Check: Select the lowest dose that achieves >90% target inhibition. Do not exceed this dose in phenotypic assays to minimize the thermodynamic drive toward off-target DFG-out conformations.

Step 2: Orthogonal Probe Cross-Referencing

  • Run your primary phenotypic assay (e.g., cell migration or viability) using your established MEC of DDR1-IN-1.

  • In parallel, run the exact same assay using the orthogonal probe TPKI-39 at 1 µM[4].

  • Analytical Check: If the phenotype is observed with DDR1-IN-1 but not TPKI-39, your phenotype is driven by an off-target kinase (likely ABL or KIT).

Step 3: Chemical-Genetic Rescue (The Gold Standard)

  • Engineer your cell line via lentiviral transduction to express a DDR1 mutant featuring a gatekeeper mutation that structurally shields the ATP-binding pocket from DDR1-IN-1[1].

  • Treat the mutant cells with your working dose of DDR1-IN-1 hydrate.

  • Analytical Check: If the drug still exerts its phenotypic effect (e.g., apoptosis) despite the primary target being structurally immune to the inhibitor, the effect is definitively off-target.

Workflow Visualization

Workflow Step1 1. Cell Treatment (Titrate DDR1-IN-1: 50 nM to 10 µM) Step2 2. Assess Phosphorylation (Western Blot: p-DDR1 Y792/Y796) Step1->Step2 Step3 3. Target Occupancy (NanoBRET Assay) Step2->Step3 Step4 4. Orthogonal Validation (Compare with TPKI-39 Probe) Step3->Step4 Step5 5. Chemical-Genetic Rescue (Express Inhibitor-Resistant DDR1) Step4->Step5

Step-by-step experimental workflow to validate DDR1-IN-1 on-target specificity.

References
  • Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor Source: ACS Chemical Biology URL:[Link]

  • DDR1-IN-1 Source: The Chemical Probes Portal URL:[Link]

  • Emerging strategies and translational advancements of DDR1 in oncology Source: Springer Medizin / NIH URL:[Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors Source: bioRxiv URL:[Link]

Sources

Troubleshooting

Technical Support Center: DDR1-IN-1 Hydrate Formulation &amp; Pharmacokinetics

Welcome to the Application Support Center for DDR1-IN-1 Hydrate . As a highly selective type II kinase inhibitor targeting the Discoidin Domain Receptor 1 (DDR1), this compound is an invaluable probe for studying fibrosi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for DDR1-IN-1 Hydrate . As a highly selective type II kinase inhibitor targeting the Discoidin Domain Receptor 1 (DDR1), this compound is an invaluable probe for studying fibrosis, extracellular matrix remodeling, and tumor progression[1]. However, its high lipophilicity and stable hydrate crystal lattice present significant challenges for in vivo oral delivery.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to optimize the oral bioavailability of DDR1-IN-1 hydrate for your preclinical models.

Understanding the Target Mechanism

DDR1_Signaling Collagen Triple-Helical Collagen (Extracellular Matrix) DDR1 DDR1 Receptor (Autophosphorylation) Collagen->DDR1 Activates Downstream Src / Pyk2 Signaling Cell Proliferation DDR1->Downstream Transduces DDR1_IN_1 DDR1-IN-1 Hydrate (Type II Inhibitor) DDR1_IN_1->DDR1 Binds DFG-out Conformation Fibrosis Fibrosis & Tumor Progression Downstream->Fibrosis Promotes

DDR1 activation by extracellular collagen and targeted DFG-out inhibition by DDR1-IN-1.

🔬 Frequently Asked Questions & Troubleshooting

Q1: Why does DDR1-IN-1 hydrate exhibit such poor oral bioavailability in standard aqueous vehicles? The Causality: DDR1-IN-1 binds to the DFG-out conformation of the DDR1 kinase domain, a structural requirement that necessitates a highly lipophilic molecular backbone[1]. Furthermore, the compound is supplied as a hydrate ( XH2​O ). The incorporation of water molecules into the crystal lattice increases the thermodynamic stability (lattice energy) of the solid state. Consequently, it is practically insoluble in pure water and achieves only ~0.3 mg/mL in a 1:2 DMF:PBS mixture[2]. When administered orally in simple aqueous suspensions, the dissolution rate becomes the rate-limiting step for gastrointestinal absorption, leading to rapid clearance before systemic therapeutic exposure can be achieved[3].

Q2: I dissolved DDR1-IN-1 in DMSO, but it precipitates immediately upon oral gavage. How do I prevent this? The Causality: This is a classic "solvent-shift" precipitation. When a DMSO stock solution contacts the aqueous environment of the stomach (Simulated Gastric Fluid, SGF), the DMSO rapidly diffuses into the bulk water. The local concentration of DDR1-IN-1 exceeds its thermodynamic solubility limit, causing rapid nucleation and precipitation of large, unabsorbable crystals. The Solution: You must transition from a simple solvent to a structured delivery system. Utilizing a co-solvent combined with a non-ionic surfactant (e.g., PEG300 and Tween 80) creates a micellar dispersion[4]. The surfactant micelles trap the hydrophobic DDR1-IN-1 molecules, maintaining a supersaturated state and preventing crystal nucleation during the solvent shift in the gut.

Q3: What are the best validated vehicle systems for in vivo oral PK studies of DDR1 inhibitors? The Causality: To achieve reproducible exposure, you must bypass the dissolution bottleneck. Two approaches are highly effective:

  • Lipid/Surfactant Micellar Solutions: A mixture of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2​O provides excellent solubilization[4].

  • Polymeric Microsuspensions: For higher doses where solutions are impossible, a microsuspension using 1.25% Hydroxypropylmethylcellulose (HPMC) and 0.1% Docusate Sodium (DOSS) is recommended. HPMC acts as a steric stabilizer to prevent crystal agglomeration, while DOSS improves the wetting of the hydrophobic hydrate particles[5].

📊 Quantitative Data Summaries

Table 1: Physicochemical & Solubility Profile of DDR1-IN-1 Hydrate

ParameterValueReference
Molecular Weight 552.6 g/mol (anhydrous basis)[2]
Target Potency DDR1 IC50 = 105 nM[2],[4]
Solubility (Water) Practically insoluble[2]
Solubility (DMSO) ~10 mg/mL[2]
Solubility (DMF:PBS 1:2) ~0.3 mg/mL[2]

Table 2: Comparative Pharmacokinetic Parameters of DDR1 Inhibitors

CompoundFormulation VehicleOral Bioavailability (F%)Key CharacteristicsReference
DDR1-IN-1 Standard Aqueous< 10% (Estimated)High clearance, dissolution-limited absorption[1],[3]
DDR1-IN-1 PEG300/Tween 80/ ddH2​O Improved ExposureMicellar solubilization prevents SGF precipitation[4]
Compound 7rh Optimized Vehicle67.4%Structurally optimized analog for high systemic exposure[1]
Compound 2.45 1.25% HPMC / 0.1% DOSSHighly BioavailableDEL-derived inhibitor; prevents renal fibrosis in vivo[5]

🧪 Self-Validating Experimental Protocols

Protocol 1: Preparation of a PEG300/Tween 80 Micellar Dispersion (1 mg/mL)

Use this protocol for low-dose oral PK studies to ensure complete solubilization.

  • Stock Preparation: Dissolve 5 mg of DDR1-IN-1 hydrate in 250 µL of clarified DMSO to create a 20 mg/mL stock.

    • Self-Validation Check: The solution must be completely transparent. Any particulate matter indicates incomplete dissolution; vortex and gently warm to 37°C until clear.

  • Co-solvent Addition: Transfer 50 µL of the DMSO stock into a clean glass vial. Add 400 µL of PEG300. Vortex thoroughly for 60 seconds[4].

  • Surfactant Addition: Add 50 µL of Tween 80 to the mixture. Vortex vigorously until the solution is completely homogenous and clear.

    • Causality Note: Tween 80 must be added before water to coat the lipophilic API and form pre-micellar structures.

  • Aqueous Phase Addition: Slowly add 500 µL of ddH2​O dropwise while continuously vortexing to adjust the final volume to 1 mL[4].

  • Final Validation: Inspect visually against a dark background. The formulation must remain a clear, transparent microemulsion. If turbidity appears, micelle capacity has been exceeded, and the batch must be discarded. Use immediately for optimal results[4].

Protocol 2: Preparation of an HPMC/DOSS Microsuspension (5 mg/mL)

Use this protocol for high-dose efficacy models where complete solubility cannot be achieved.

  • Vehicle Preparation: Prepare a vehicle solution containing 1.25% (w/v) HPMC and 0.1% (w/v) Docusate Sodium (DOSS) in sterile water[5]. Stir overnight to ensure complete polymer hydration.

  • Wetting: Weigh 5 mg of DDR1-IN-1 hydrate into an agate mortar. Add 100 µL of the HPMC/DOSS vehicle and triturate (grind) gently to form a smooth, wetted paste.

    • Causality Note: DOSS reduces the contact angle of the hydrophobic hydrate crystals, allowing the aqueous HPMC to coat the particles and prevent aggregation.

  • Suspension: Gradually add the remaining 900 µL of the vehicle while continuously mixing to yield a 5 mg/mL suspension.

  • Sonication: Probe-sonicate the suspension on ice for 3 cycles (10 seconds on, 10 seconds off) at 20% amplitude.

  • Final Validation: Analyze a 10 µL aliquot via Dynamic Light Scattering (DLS) or phase-contrast microscopy. The suspension is validated for oral gavage only if the particle size distribution is uniform (d90 < 10 µm) with no visible large agglomerates.

Formulation Optimization Workflow

Formulation_Workflow API DDR1-IN-1 Hydrate (Poorly Soluble) Vehicle Vehicle Selection (DMSO, PEG300, Tween 80) API->Vehicle Mixing Step-wise Addition & Sonication Vehicle->Mixing QC Visual & DLS Inspection Mixing->QC Pass Clear Solution / Stable Suspension QC->Pass Success Fail Turbidity / Precipitation QC->Fail Failure Dosing In Vivo Oral Dosing Pass->Dosing Fail->Vehicle Reformulate

Step-wise formulation optimization workflow to prevent in vivo precipitation of DDR1-IN-1.

📚 References

  • Cayman Chemical. DDR1-IN-1 (hydrate) Product Information.

  • National Institutes of Health (PMC). The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer.

  • Selleck Chemicals. DDR1-IN-1 | DDR inhibitor | CAS 1449685-96-4.

  • National Institutes of Health (PMC). DNA-Encoded Library-Derived DDR1 Inhibitor Prevents Fibrosis and Renal Function Loss in a Genetic Mouse Model of Alport Syndrome.

  • Journal of Medicinal Chemistry (ACS). Discovery of LLC355 as an Autophagy-Tethering Compound for the Degradation of Discoidin Domain Receptor 1.

Sources

Reference Data & Comparative Studies

Validation

DDR1-IN-1 Hydrate vs. DDR1-IN-2: An In Vivo Efficacy and Pharmacodynamics Comparison Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Discoidin Domain Receptor 1 (DDR1) Type II Inhibitors As a Senior Application Scientist navigating the complexities of recep...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Discoidin Domain Receptor 1 (DDR1) Type II Inhibitors

As a Senior Application Scientist navigating the complexities of receptor tyrosine kinase (RTK) targeting, selecting the right pharmacological probe is critical. Discoidin Domain Receptor 1 (DDR1) is a unique, collagen-activated RTK implicated in tumor progression, fibrosis, and extracellular matrix (ECM) remodeling [1].

When transitioning from in vitro assays to in vivo models, the choice between DDR1-IN-1 hydrate and DDR1-IN-2 dictates not only the formulation strategy but the fundamental interpretation of your biological readouts. This guide provides a comprehensive, objective comparison of these two inhibitors, detailing the causality behind their distinct in vivo efficacies and providing self-validating protocols for your preclinical workflows.

Biochemical & Structural Foundations

Both DDR1-IN-1 and DDR1-IN-2 were developed using a pharmacophore model based on imatinib, designed to act as Type II kinase inhibitors [1]. They bind to the ATP-binding pocket of DDR1 in the inactive "DFG-out" conformation. This binding mode is critical because it ensures a prolonged target residence time, which translates to sustained receptor blockade in vivo even as systemic drug concentrations fluctuate between dosing intervals.

Quantitative Pharmacological Comparison

To establish baseline expectations for target engagement, the table below summarizes the biochemical and cellular profiles of both compounds [1, 2].

ParameterDDR1-IN-1 HydrateDDR1-IN-2Causality & Experimental Impact
DDR1 IC₅₀ (Biochemical) 105 nM47 nMDDR1-IN-2 has a tighter binding affinity, requiring lower systemic exposure for target saturation.
DDR2 IC₅₀ (Biochemical) 413 nM145 nMBoth show preference for DDR1, but DDR1-IN-1 offers a slightly wider therapeutic window against DDR2.
DDR1 EC₅₀ (Cellular Auto-p) 86 nM9 nMDDR1-IN-2 is nearly 10-fold more potent at blocking collagen-induced autophosphorylation in cellular assays.
Kinome Selectivity Highly SelectiveMulti-targetedDDR1-IN-1 is an ideal biological probe; DDR1-IN-2 hits off-targets that drive cytotoxicity.
Monotherapy Cytotoxicity Weak (>10 μM)Strong (<1-3 μM)DDR1-IN-1 requires combination therapy to induce apoptosis; DDR1-IN-2 acts as a potent monotherapy.
The Role of the "Hydrate" Form

You will frequently encounter DDR1-IN-1 hydrate in commercial catalogs [4]. The hydrate is the preferred solid-state form for in vivo formulation. The inclusion of water molecules in the crystal lattice provides predictable thermodynamic stability and consistent dissolution rates when formulated in standard lipophilic dosing vehicles (e.g., 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline). This prevents erratic compound precipitation during intraperitoneal (IP) or oral (PO) administration, ensuring reliable pharmacokinetic (PK) exposure.

Mechanistic Pathway & Efficacy Paradox

Paradoxically, the more selective inhibitor (DDR1-IN-1) exhibits weaker anti-proliferative efficacy in vivo compared to its multi-targeted counterpart (DDR1-IN-2).

The Causality: DDR1 signaling primarily drives cell adhesion, migration, and survival pathways (PI3K/AKT, MAPK) [3]. However, cancer cells possess robust compensatory kinase networks. Because DDR1-IN-1 is exquisitely selective, inhibiting DDR1 alone is often insufficient to trigger apoptosis. Conversely, DDR1-IN-2 exerts profound in vivo efficacy because its polypharmacology co-inhibits auxiliary kinases that drive these compensatory survival pathways.

DDR1_Signaling cluster_inhibitors Type II Inhibitors (DFG-out) Collagen Matrix Collagen (Ligand) DDR1 DDR1 Receptor (Tyrosine Kinase) Collagen->DDR1 Binds & Activates AutoPhos Receptor Autophosphorylation (Blocked by Inhibitors) DDR1->AutoPhos DDR1_IN_1 DDR1-IN-1 hydrate (Highly Selective) DDR1_IN_1->DDR1 DDR1_IN_2 DDR1-IN-2 (Multi-targeted) DDR1_IN_2->DDR1 Signaling Downstream Signaling (PI3K, MAPK, YAP) AutoPhos->Signaling Proliferation Tumor Proliferation & Survival Signaling->Proliferation

Diagram 1: DDR1 activation by collagen and subsequent blockade by Type II inhibitors.

Self-Validating In Vivo Experimental Protocol

To rigorously compare these compounds, you must design a self-validating system. A common pitfall in in vivo pharmacology is attributing tumor shrinkage to on-target effects without proving target engagement.

To solve this, our protocol incorporates the DDR1 G707A mutation . This hinge-region mutation confers a >20-fold resistance to DDR1-IN-1 [1]. By running a parallel xenograft cohort expressing the G707A mutant, you create an internal control: if DDR1-IN-1 fails to shrink the mutant tumor but shrinks the wild-type, the efficacy is definitively DDR1-dependent.

Step-by-Step Methodology: Xenograft Efficacy & PD Workflow

Step 1: Formulation

  • DDR1-IN-1 hydrate: Dissolve in 5% DMSO, add 40% PEG300, 5% Tween-80, and 50% sterile saline. Sonicate until clear.

  • DDR1-IN-2: Use the identical vehicle to control for excipient-driven toxicity.

Step 2: Animal Model Preparation

  • Subcutaneously implant 5×106 U2OS cells (or a DDR1-overexpressing cancer line) into the right flank of athymic nude mice.

  • Self-Validation Cohort: Implant U2OS cells engineered with the DDR1-G707A mutation into a separate cohort.

Step 3: Dosing Regimen

  • Once tumors reach ~100 mm³, randomize into three groups: Vehicle, DDR1-IN-1 (e.g., 25 mg/kg IP daily), and DDR1-IN-2 (e.g., 25 mg/kg IP daily).

Step 4: Pharmacodynamic (PD) Tissue Harvesting

  • At day 14, sacrifice mice 2 hours post-final dose (at estimated Tmax​ ).

  • Snap-freeze half the tumor in liquid nitrogen for PD analysis; fix the other half in formalin for immunohistochemistry (IHC).

Step 5: Target Engagement Readout (Western Blot)

  • Homogenize tumor tissue in RIPA buffer with phosphatase inhibitors.

  • Probe for total DDR1 and phospho-DDR1 (Tyr792) .

  • Success Criteria: A >80% reduction in the p-DDR1/total DDR1 ratio in the treated wild-type cohorts compared to vehicle, with no reduction in the G707A mutant cohort.

InVivo_Workflow Model 1. Xenograft Model (WT vs G707A Mutant) Dosing 2. Compound Dosing (Vehicle, IN-1, IN-2) Model->Dosing Monitoring 3. In Vivo Monitoring (Tumor Vol & Body Wt) Dosing->Monitoring Harvest 4. Tissue Harvesting (Tumor & Plasma) Monitoring->Harvest PD_Assay 5. PD Readout (p-DDR1 Western Blot) Harvest->PD_Assay Validation 6. Self-Validation (G707A Rescues Phenotype) PD_Assay->Validation Confirms On-Target

Diagram 2: Self-validating in vivo workflow utilizing the G707A mutation control.

Decision Matrix: Which Inhibitor Should You Choose?

Your choice of inhibitor should be dictated by your primary research objective:

  • Choose DDR1-IN-1 Hydrate if: Your goal is to map the specific biological consequences of DDR1 inhibition (e.g., ECM remodeling, collagen sensing). Because it lacks broad cytotoxicity, it is the superior chemical probe [4]. It is also the ideal candidate for combinatorial screening (e.g., pairing with PI3K/mTOR inhibitors) to identify synthetic lethality [1].

  • Choose DDR1-IN-2 if: Your goal is to achieve maximum in vivo tumor regression as a monotherapy. Its multi-kinase inhibition profile makes it a more effective therapeutic agent in aggressive tumor models, albeit at the cost of mechanistic clarity [2].

References

  • Kim, H. G., et al. "Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor." ACS Chemical Biology, 2013.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ7VTL9a_svXY431ODkC9LQ2jWfBnWVHmFeZB1cnpg655OX-IOcH55N3nx-gNpujOu21bPMSjMAqkGe_xqKiis79j9zykJdlfrw7rw0jBplGv9DUySvB8BGlzS2XwWn4bqyPFs]
  • Moneim, A., et al. "The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer." Molecules, 2021.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuNxAUGzzc8oE5zZ-_fIa2sD9lNVXjo26xbpYrvEL21znPfrijhubLuq3fyyoDmx33cypoJjsyD8Dcbv29uHql4yCvddNVzSiVlGG5iTwtzRUKEx8B6TObkcC2ACqx9QVtfep9iGyJ5LRtoA==]
  • Rammal, H., et al. "Discoidin Domain Receptors: Potential Actors and Targets in Cancer." Frontiers in Pharmacology, 2016.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWxY39FD50N653iXgNcqUO3q5KUzsAKJxb7n_4peBaAjTjSw7BU3k1wX9c_sQFfl6gigf1ECEhvW4sY6ZAcaHjbDgELriUiKYaOmpefRUfXA6ePouuzcb9fXq69k-pDBDC45lhf6ukEuJGMTWsRRhAasWmx3i8N3ZLB69iqexxdlu5m-R5WJyFLipqVCLqLSxxOg==]
  • Chemical Probes Portal. "Probe DDR1-IN-1." Chemical Probes Portal, 2020.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4R9xj_JcqmuGzkehhaoyTKs9T7DNB4TeRva9PyUi5X4zFmmqrmOmXe_8a9aWRG6EacwNydC7054VsBw6a0x7jvalSm-YXZZhhWCN3q_Hu07dcP-YIZ8oXYVup2JWT-gknvQ==]
Comparative

DDR1-IN-1 Hydrate vs. Imatinib: A Definitive Guide to DDR1 Inhibition Profiling

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Assay Methodology Guide Executive Summary Discoidin Domain Receptor 1 (DDR1) is a unique recep...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Assay Methodology Guide

Executive Summary

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by triple-helical collagen rather than soluble peptide growth factors. Aberrant DDR1 signaling is heavily implicated in fibrotic diseases, atherosclerosis, and various malignancies, making it a high-value pharmacological target [1].

When designing experiments to probe DDR1 biology, researchers frequently choose between two prominent Type II kinase inhibitors: Imatinib (a repurposed, multi-targeted clinical drug) and DDR1-IN-1 hydrate (a highly specific, purpose-built probe). This guide provides an objective, data-driven comparison of their biochemical profiles, structural binding mechanics, and validated experimental protocols to ensure rigorous assay design.

Structural Mechanics & Binding Logic

Both Imatinib and DDR1-IN-1 function as Type II kinase inhibitors , meaning they bind to and stabilize the inactive "DFG-out" (Asp-Phe-Gly) conformation of the DDR1 kinase domain [2]. However, their structural mechanisms dictate vastly different selectivity profiles.

  • Imatinib: Originally developed to target BCR-ABL, Imatinib binds the DDR1 ATP pocket with exceptionally high affinity ( Kd​=1.9 nM ). It forms six critical hydrogen bonds within the hinge region and the gatekeeper residue (Thr701), while its aminopyrimidine group engages in π−π stacking with Phe785. Because the DDR1 ATP pocket shares ~61% sequence homology with ABL, Imatinib acts as a potent but non-selective pan-kinase inhibitor (targeting ABL, c-KIT, PDGFR, and DDR1/2) [2].

  • DDR1-IN-1 Hydrate: Developed via a focused medicinal chemistry approach, DDR1-IN-1 also occupies the DFG-out pocket. However, it features a distinct ether bridge that forces its indolin-2-one "head" group to orient away from the ABL P-loop. This structural divergence disrupts critical hydrophobic interactions required for ABL binding, effectively eliminating off-target ABL inhibition and granting DDR1-IN-1 remarkable selectivity across the kinome[1, 2].

BindingMechanisms DDR1 DDR1 Kinase ('DFG-out' Inactive State) Imatinib Imatinib (Multi-targeted) Imatinib->DDR1 6 H-bonds (Hinge & Gatekeeper) Kd = 1.9 nM OffTargets ABL, c-KIT, PDGFR (Off-target Kinases) Imatinib->OffTargets Favorable P-loop binding DDR1_IN_1 DDR1-IN-1 Hydrate (Selective Probe) DDR1_IN_1->DDR1 Ether bridge binding IC50 = 105 nM DDR1_IN_1->OffTargets Steric clash prevents binding

Diagram 1: Structural basis for the selectivity of DDR1-IN-1 versus the multi-targeted Imatinib.

Quantitative Performance Comparison

The following table synthesizes biochemical and cellular data to guide appropriate dosing and expectations in in vitro models.

ParameterImatinibDDR1-IN-1 Hydrate
Primary Target(s) BCR-ABL, c-KIT, PDGFR, DDR1, DDR2DDR1 (Highly Selective)
Binding Conformation Type II (DFG-out)Type II (DFG-out)
DDR1 Biochemical IC₅₀ ~41 nM [2]105 nM [1]
DDR2 Biochemical IC₅₀ ~71 nM [2]413 nM [1]
DDR1 Dissociation Constant ( Kd​ ) 1.9 nM [2]Not Reported (Sub-nanomolar expected)
Cellular EC₅₀ (Autophosphorylation) ~21 nM (U2OS cells) [2]86 - 87 nM (U2OS cells) [1]
Kinome Selectivity (KinomeScan) Poor (Broad off-target effects)Excellent (Clean against 451 kinases)[1]

Validated Experimental Protocols

To ensure self-validating and reproducible results, adhere to the following optimized workflows when utilizing these inhibitors.

Protocol A: Cellular Collagen-Induced Autophosphorylation Assay

Purpose: To evaluate the physiological efficacy of the inhibitor against ligand-activated DDR1.

Application Scientist Insight (Causality): DDR1 activation kinetics are unusually slow compared to other RTKs. While typical RTKs activate within minutes of ligand binding, DDR1 requires hours of exposure to fibrillar collagen. Therefore, pre-incubation with the inhibitor is critical to establish target occupancy before the extended collagen stimulation phase.

  • Cell Preparation: Seed U2OS cells (stably expressing DDR1) in 6-well plates and grow to 80% confluency. Serum-starve the cells for 16 hours prior to the assay to reduce basal kinase activity.

  • Inhibitor Pre-incubation: Treat cells with a serial dilution of DDR1-IN-1 (e.g., 10 nM to 10 µM) or Imatinib for 1 hour at 37°C.

  • Ligand Stimulation: Add 10 µg/mL of rat tail Collagen I directly to the media. Incubate for 2 hours at 37°C. (Note: Soluble collagen must be used to ensure uniform receptor clustering).

  • Lysis: Wash cells 3x with ice-cold PBS to halt kinetic activity. Lyse immediately in cold RIPA buffer supplemented with 2 mM Na3​VO4​ , 100 mM NaF, and protease inhibitors.

  • Quantification: Perform SDS-PAGE and Western Blotting. Probe for p-DDR1 (Tyr513) to assess activation, and total DDR1 as a loading control.

AssayWorkflow Step1 1. Cell Culture (U2OS expressing DDR1, Starved) Step2 2. Inhibitor Pre-incubation (1 hour, 37°C) Step1->Step2 Establish baseline state Step3 3. Collagen I Stimulation (10 µg/mL, 2 hours, 37°C) Step2->Step3 Ensure target engagement Step4 4. Kinetic Halt & Cell Lysis (Cold PBS wash + RIPA/Inhibitors) Step3->Step4 Slow RTK activation phase Step5 5. Western Blot Analysis (Detect p-DDR1 Y513 vs Total DDR1) Step4->Step5 Quantify EC50

Diagram 2: Step-by-step workflow for the cellular DDR1 autophosphorylation assay.

Protocol B: Biochemical Kinase Assay (Time-Resolved FRET)

Purpose: To determine the direct, cell-free IC50​ of the compounds.

Application Scientist Insight (Causality): Because Type II inhibitors bind the inactive conformation, standard ATP-competitive radiometric assays can yield highly variable results depending on the ATP concentration used. Time-Resolved FRET (TR-FRET) utilizing a LanthaScreen system is preferred because it relies on a specific labeled tracer that competes directly with the Type II inhibitor, providing a highly sensitive readout of DFG-out stabilization without ATP-dependent confounding variables.

  • Reagent Assembly: Combine purified DDR1 kinase domain (1-5 nM) with the LanthaScreen Eu-anti-GST antibody and the appropriate Kinase Tracer in a low-volume 384-well plate.

  • Compound Addition: Dispense DDR1-IN-1 or Imatinib in a 3-fold serial dilution (starting at 10 µM).

  • Equilibration: Incubate the plate at room temperature for 60 minutes in the dark. (Type II inhibitors often have slow on-rates; 60 minutes ensures thermodynamic equilibrium).

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm). Calculate the emission ratio to determine the IC50​ .

Strategic Recommendations for Assay Design

As a best practice in translational pharmacology, the choice between these two compounds should be dictated by the specific hypothesis being tested:

  • Use DDR1-IN-1 Hydrate when: You need to establish strict causality between DDR1 kinase activity and a specific cellular phenotype (e.g., cell migration, collagen remodeling). Because it lacks the polypharmacology of Imatinib, any phenotypic changes observed with DDR1-IN-1 can be confidently attributed to DDR1/2 inhibition [1].

  • Use Imatinib when: You require a highly potent positive control for DDR1 inhibition, or when your research is focused on drug repurposing and polypharmacological network effects in oncology or fibrotic models [2]. Always run Imatinib alongside a selective probe like DDR1-IN-1 to differentiate DDR1-specific effects from ABL/PDGFR-mediated effects.

References

  • Kim, H.G., Tan, L., Weisberg, E.L., et al. (2013). "Discovery of a potent and selective DDR1 receptor tyrosine kinase inhibitor." ACS Chemical Biology. Available at:[Link]

  • Canning, P., Tan, L., Chu, K., et al. (2014). "Structural mechanisms determining inhibition of the collagen receptor DDR1 by selective and multi-targeted type II kinase inhibitors." Journal of Molecular Biology. Available at:[Link]

Validation

establishing positive controls for DDR1-IN-1 hydrate inhibition assays

Evaluating DDR1 Inhibitors: A Comparison Guide to Establishing Positive Controls in DDR1-IN-1 Hydrate Assays As a Senior Application Scientist, one of the most frequent challenges I encounter in kinase profiling is the r...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating DDR1 Inhibitors: A Comparison Guide to Establishing Positive Controls in DDR1-IN-1 Hydrate Assays

As a Senior Application Scientist, one of the most frequent challenges I encounter in kinase profiling is the robust establishment of assay windows. When evaluating novel Discoidin Domain Receptor 1 (DDR1) inhibitors, or when using DDR1-IN-1 hydrate as a pharmacological probe, selecting the correct positive controls is not merely a procedural formality—it is the foundation of assay causality and data integrity.

Unlike typical receptor tyrosine kinases (RTKs) that respond to soluble growth factors, DDR1 is uniquely activated by the extracellular matrix, specifically fibrillar and non-fibrillar collagens[1][2]. This structural distinction dictates how we design our biochemical and cellular assays. This guide provides an objective comparison of DDR1-IN-1 hydrate against alternative multi-target and selective inhibitors, detailing the causality behind experimental design and providing self-validating protocols.

The Mechanistic Landscape of DDR1 Signaling

To design a self-validating assay, we must first understand the signaling architecture we are attempting to inhibit. DDR1 activation is a delayed, sustained process. Upon binding to collagen (Types I–IV), DDR1 undergoes autophosphorylation, which subsequently recruits proximal effectors like PYK2, SRC, and PEAK1[1]. This cascade ultimately drives PI3K/AKT and MAPK/ERK pathways, promoting cell migration, survival, and epithelial-to-mesenchymal transition (EMT)[1][2].

DDR1_Signaling cluster_effectors Proximal Effectors cluster_downstream Downstream Signaling Collagen Collagen (Type I-IV) DDR1 DDR1 Receptor (Autophosphorylation) Collagen->DDR1 Binds & Activates PYK2 PYK2 DDR1->PYK2 SRC SRC DDR1->SRC PEAK1 PEAK1 DDR1->PEAK1 PI3K_AKT PI3K / AKT PYK2->PI3K_AKT MAPK_ERK MAPK / ERK SRC->MAPK_ERK NF_KB NF-κB PEAK1->NF_KB Outcomes Cell Migration, Survival, & EMT (N-cadherin) PI3K_AKT->Outcomes MAPK_ERK->Outcomes NF_KB->Outcomes

Collagen-induced DDR1 signaling pathway and downstream cellular effectors.

Comparative Analysis of DDR1 Inhibitors

When establishing an assay for DDR1-IN-1 hydrate, you must benchmark its performance against established inhibitors. DDR1-IN-1 is a Type II kinase inhibitor; it binds to the inactive "DFG-out" conformation of the kinase domain[3][4]. Because the ATP-binding pocket of DDR1 shares ~61% sequence homology with the BCR-ABL kinase, several FDA-approved leukemia drugs (Imatinib, Nilotinib, Dasatinib) exhibit potent off-target DDR1 inhibition[5].

Selecting a positive control depends on the assay's goal:

  • Nilotinib: The ideal high-potency control. It is a Type II inhibitor (like DDR1-IN-1) but exhibits single-digit nanomolar potency against DDR1[4][6]. It is highly effective for defining the maximum inhibition (E_max) in an assay window.

  • Imatinib: A moderate-potency control. Useful for validating assay sensitivity, as its IC50 is closer to that of DDR1-IN-1[4][7].

  • 7rh: A highly selective, high-potency control. If you need to rule out off-target effects in complex cellular assays, 7rh provides extreme DDR1 selectivity[4][7].

Table 1: Quantitative Comparison of DDR1 Inhibitors

CompoundTarget ConformationDDR1 IC50 (Biochemical)DDR2 IC50 (Biochemical)Cellular EC50 (Autophosphorylation)Key Characteristics
DDR1-IN-1 Hydrate Type II (DFG-out)105 nM[3]413 nM[3]86 nM[3]Highly selective pharmacological probe; limited off-target kinase activity.
Nilotinib Type II (DFG-out)1.0 - 3.7 nM[4][6]~10-34 nM[8]< 10 nMFDA-approved; excellent high-potency positive control, but targets BCR-ABL/c-Kit.
Imatinib Type II (DFG-out)43 - 337 nM[4][7]55 - 675 nM[7]~100-200 nMFDA-approved; moderate potency, useful for dynamic range validation.
Dasatinib Type I (Active)0.5 - 1.35 nM[4][5]1.4 nM[5]< 5 nMExtremely potent Type I inhibitor; broad spectrum (SRC/ABL).
7rh Type II (DFG-out)6.8 nM[4][7]> 1000 nM< 10 nMHighly selective for DDR1 over DDR2; excellent alternative to DDR1-IN-1.

Self-Validating Experimental Protocols

To guarantee data integrity, a protocol must be self-validating. This means incorporating internal checks that confirm both the biological responsiveness of the system and the technical success of the assay.

Protocol A: Cellular DDR1 Autophosphorylation Assay

Because DDR1 is activated by collagen rather than soluble growth factors, cellular assays require specific matrix interactions. We utilize U2OS cells overexpressing DDR1, as basal expression in many cell lines is too low to yield a robust Z'-factor[3][9].

Causality in Design:

  • Why serum starve? Serum contains trace growth factors and matrix proteins that elevate basal phosphorylation, collapsing the assay window.

  • Why a 2-hour collagen stimulation? Unlike EGFR or HER2 which peak in minutes, DDR1 activation is uniquely sluggish, requiring 90–120 minutes to reach maximum autophosphorylation[9].

Assay_Workflow Seed 1. Seed U2OS Cells (Overexpressing DDR1) Starve 2. Serum Starvation (16-24 hours) Seed->Starve Pretreat 3. Compound Pre-treatment (DDR1-IN-1 / Controls, 1 hr) Starve->Pretreat Stimulate 4. Collagen I Stimulation (10 μg/mL, 2 hrs) Pretreat->Stimulate Lyse 5. Cell Lysis & Protein Extraction Stimulate->Lyse Detect 6. Western Blot / ELISA (Detect p-DDR1 Y513) Lyse->Detect

Step-by-step workflow for the cellular DDR1 autophosphorylation inhibition assay.

Step-by-Step Methodology:

  • Cell Preparation: Seed U2OS cells (stably expressing DDR1) in 6-well plates and grow to 80% confluency[9].

  • Sensitization (Self-Validation Step 1): Wash cells twice with PBS and incubate in serum-free DMEM for 16–24 hours. Validation: A parallel well must be kept in 10% FBS to confirm that starvation successfully reduces basal p-DDR1.

  • Compound Pre-treatment: Prepare DDR1-IN-1 hydrate and Nilotinib (Positive Control) in DMSO. Dilute in serum-free media. Treat cells with varying concentrations (e.g., 10 nM to 10 μM) for 1 hour at 37°C[9].

  • Ligand Stimulation: Add Rat Tail Collagen Type I to a final concentration of 10 μg/mL. Incubate for exactly 2 hours[9]. Validation (Negative Control): Maintain one pre-treated well without collagen to establish the absolute baseline.

  • Lysis: Wash cells rapidly with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., 100 mM NaF, 2 mM Na3VO4)[9].

  • Quantification: Resolve lysates via SDS-PAGE. Immunoblot for p-DDR1 (Tyr513) and total DDR1. Normalize the p-DDR1 signal to total DDR1. Nilotinib at 100 nM should completely ablate the p-DDR1 signal, validating the assay's dynamic range.

Protocol B: Biochemical TR-FRET Kinase Assay

For high-throughput screening or precise IC50 determination without cellular variables, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen) is optimal[3].

Causality in Design: DDR1-IN-1 and Nilotinib are ATP-competitive Type II inhibitors[4]. Therefore, the assay must be run at the Michaelis constant ( Km​ ) for ATP to ensure accurate IC50 calculation. Running the assay at artificially low ATP concentrations will falsely inflate the apparent potency of the inhibitors.

Step-by-Step Methodology:

  • Reagent Assembly: Combine recombinant human DDR1 kinase domain, fluorescein-labeled poly-GT substrate, and ATP (at its predetermined Km​ ) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Titration: Dispense DDR1-IN-1 hydrate and positive controls (Nilotinib, Imatinib) in a 10-point, 3-fold dilution series.

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate for 1 hour at room temperature.

  • Signal Development: Add EDTA (to stop the kinase reaction) and a Terbium-labeled anti-phosphotyrosine antibody.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the 520/495 ratio. Validation: The Nilotinib control curve must yield an IC50 between 1-5 nM[4][6]; if it shifts higher, the ATP concentration is likely exceeding Km​ , invalidating the DDR1-IN-1 results.

Conclusion

Establishing a robust assay for DDR1-IN-1 hydrate requires careful consideration of DDR1's unique collagen-dependent activation kinetics and its structural homology to BCR-ABL. By utilizing Nilotinib as a high-potency E_max control and Imatinib as a dynamic range validator, researchers can confidently isolate DDR1-specific phenotypic effects in complex biological systems.

References

  • Inhibition of Discoidin Domain Receptor 1 Reduces Collagen-mediated Tumorigenicity in Pancreatic Ductal Adenocarcinoma - AACR Journals -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRRixrmBbHdHbDjHI5bZbiTajvRJ0WE-RrZAbdaUwINLAp1tmJy0A-v9_9mDc_eNvaHnk7xr-tX3IZ51KuBqkiYNlrxNYqDp_OewfstGZ2TaU03iQAuW4IVmeR1dBtu3qN_8mqm5qPjrSRc9UGNlP2B-j0DSbqziidUwqui7qtUFm1XhZMj5wDI5BxKgtAX1bj-Tx2pXhJbmhv9cGSX_ux27O7]
  • Multifaceted Collagen-DDR1 Signaling in Cancer - PMC - NIH -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT-5VHEbr1EvwKIxr8NKVmbCuXFOiSIE3BgwRk0fO5OndKs1ZTAupioNM-XGdjOVjA7kCXnHsERtWTUicV8t7zyeSyg8KozMrpKt5Xsi2ER9Eqp-bKL7TEjZyT7X7OYgtQ6yFtKyBxL_7tHFFF]
  • Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC - NIH -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgLY6OEydSt8AyQeyBR9R55HPPrBxL8FKF5UqZX3p6MuH1WMYXYjY3MlkKHDcytiT5AD0Y5_l-zs7ORe_cxksAL6XH9VYioFSGYtGnlWnegIJZnuKx-BoNAVMi77nW_Im3oVahpnjDUiJXWE8=]
  • Inhibition of discoidin domain receptor (DDR)-1 with nilotinib alters CSF miRNAs and is associated with reduced inflammation and vascular fibrosis in Alzheimer's disease - PMC - NIH -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPQnPrBlJON_qiTvWNUCRd8-EK-q0aIpw2TfYZmUdR1uLZvZLMWoodI82Rch3S--1pJpqgEvICEO2w-2e6SuVeo0NtTy5ND75rDwoPh0opty_0WnKWnkA6DBESb-xYQ7vot1Ll0gyitImsnaMH]
  • Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC - NIH -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzDZa-9vIxpNYthc2mGx-Ln-PzAO6leMUpiSIbLotB2gRBv3zVHRmJ7J1y6hQA-eZEdi0QltiVOAPiYUlwvyL01Agtj6WTPnSF7ti2tQcknomg3ZzH024PcN7h86ryAhB_hUcvh1fNEp8Rg1o=]
  • DDR1-IN-1 | DDR inhibitor | CAS 1449685-96-4 - Selleck Chemicals -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwoTE4fLN2mHT0RAXF8kmJWjPfGMms6hBVylTs2xTw7w-Gm8-ApuikBMf6WmJjtmGbX8vTVNfvjalcbHo1xKtoNXdOHcuQQOKbJm7itJCeDYI8ccgY7fPAWKwCdMZ3a3qy5WmyDyb3edUeYHuJ1g==]
  • Activity-Based Kinase Selectivity Profiling of Clinically Relevant Tyrosine Kinase Inhibitors using QuickScout - Carna Biosciences -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbnmqlk4y4Lg2MOAHoEKuL5kEPxnNge7vg9WV9_jO_ycaE-8WTVInemy6-ferTpQ-esKlE2XC1P8J9UMVgzpGwDjL5m8p08BHbdZPX1X0aBIAy8NsnNrBEJzStYXhAu4OYgi67qbMjXTDE7gHymt23uHCNiA==]
  • Inhibition of collagen-induced discoidin domain receptor 1 and 2 activation by imatinib, nilotinib and dasatinib - ResearchGate -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHifhznBh_U7oFU6sMltAfvkesOTkCgR8jMOvCCK6XEIZmndbiB7dXK1ePyThl3OkbwMxCQrob1-np-bCRgMiR5IrMtsHMaDNLXzuSgemYPDvu7Ts3vyeyPdcH4q7RxajzliqqFeO1XHWpheQV4eUnVtx2RVvXLW8RVJjPvPnyeKvf0b66RWN1wXIlZ_AXXimGFd5LMuGVzrNsRT5GaD6cDCZAdUyfBhr_06ThvD9BkyIBgGCeY43q1RT7sComwLepcbJQuBUcap49L-EyCJeM5sSDJ7ZgYv2r5zLtl9Q==]
  • The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - MDPI -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFNsAjUm_6dLYkimb_1levg3LWMV2e8QSFRAg26uiwmjzD1LYBxE81-iuIAbiek_i9bxAh52wNw_Gghu75X3unWlBX44Vf1hGsbWNt1FKv-jTYAHo5fix-aJKgvANzJsQ0cds1]

Sources

Comparative

Objective Comparison Guide: DDR1-IN-1 Hydrate vs. Alternative DDR Kinase Inhibitors

Executive Summary Discoidin Domain Receptors (DDR1 and DDR2) are unique receptor tyrosine kinases (RTKs) activated by matrix collagens rather than soluble peptide growth factors. Dysregulation of DDR1 is heavily implicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Discoidin Domain Receptors (DDR1 and DDR2) are unique receptor tyrosine kinases (RTKs) activated by matrix collagens rather than soluble peptide growth factors. Dysregulation of DDR1 is heavily implicated in tumor progression, collective cancer cell invasion, and fibrotic disorders[1]. Consequently, developing selective inhibitors that can distinguish DDR1 from DDR2—and from the broader kinome—is a critical objective in targeted drug discovery.

This guide provides an in-depth comparative analysis of DDR1-IN-1 (often utilized as a hydrate or dihydrochloride salt in laboratory settings) against alternative inhibitors like DDR1-IN-2, 7rh, and early-generation multi-kinase inhibitors (e.g., Imatinib). By examining cross-reactivity profiles, binding mechanics, and validated experimental protocols, this guide equips researchers with the data necessary to select the optimal pharmacological probe for their specific assay.

Mechanistic Insights: Achieving Selectivity via the "DFG-Out" Conformation

The primary challenge in designing DDR1 inhibitors is the high sequence homology (approx. 61%) between the DDR1 kinase domain and other RTKs, particularly the Bcr-Abl kinase[2]. Early Type I inhibitors, which competitively bind the active ATP-binding pocket, suffer from high promiscuity and cross-reactivity[1].

DDR1-IN-1 overcomes this by functioning as a Type II kinase inhibitor . Developed using a pharmacophore model based on Imatinib and Nilotinib, DDR1-IN-1 binds to DDR1 exclusively in its inactive "DFG-out" conformation [3]. This binding mode leverages an allosteric pocket created by the outward flip of the activation loop's Asp-Phe-Gly (DFG) motif. Because this allosteric site is less conserved across the kinome than the ATP pocket, DDR1-IN-1 achieves superior selectivity, successfully avoiding off-target inhibition of over 400 other kinases[4].

G Collagen Matrix Collagen (Ligand) DDR1 DDR1 Receptor (Preformed Dimer) Collagen->DDR1 Binds Oligomerization Receptor Oligomerization & Autophosphorylation DDR1->Oligomerization Activates Downstream Proliferation, Migration, Invasion Oligomerization->Downstream Signaling Inhibitor DDR1-IN-1 (Type II Inhibitor) DFG DFG-Out Conformation (Inactive State) Inhibitor->DFG Stabilizes DFG->Oligomerization Blocks

Mechanism of DDR1 activation by collagen and Type II inhibition by DDR1-IN-1.

Quantitative Comparison: Efficacy and Cross-Reactivity

When selecting a DDR1 inhibitor, researchers must balance absolute potency against kinome-wide selectivity. While newer analogs may boast lower IC₅₀ values, they often do so at the cost of increased cross-reactivity.

Table 1: In Vitro Kinase Inhibition Profiling

The following data summarizes the enzymatic IC₅₀ values of prominent DDR inhibitors against DDR1 and DDR2, derived from standardized LanthaScreen kinase assays[3][4][5][6].

InhibitorDDR1 IC₅₀ (nM)DDR2 IC₅₀ (nM)Selectivity Ratio (DDR2/DDR1)Kinome Cross-Reactivity Profile
DDR1-IN-1 105413~3.9xExcellent. Highly selective across 451 kinases. Ideal as a specific pharmacological probe.
DDR1-IN-2 47145~3.1xModerate. Higher potency, but potently inhibits several additional kinases, causing broader anti-proliferative effects.
7rh 6.8 - 13.1203~15.5x - 30xGood. Highly potent, though early in preclinical profiling compared to DDR1-IN-1.
Imatinib Sub-micromolarSub-micromolarPoorPoor. Multi-target inhibitor (Abl, c-Kit, PDGFR, DDR1/2). Unsuitable for isolating DDR1-specific pathways.

Application Scientist Insight: Although DDR1-IN-2 exhibits an IC₅₀ of 47 nM against DDR1 (compared to 105 nM for DDR1-IN-1), DDR1-IN-1 remains the preferred chemical probe for mechanistic studies[3]. The stronger anti-proliferative effect observed with DDR1-IN-2 in cellular assays is an artifact of its off-target kinase inhibition[3]. Therefore, if your experimental objective is to isolate DDR1-dependent signal transduction without confounding variables, DDR1-IN-1 is the superior choice.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to confirm that observed effects are due to specific kinase inhibition rather than solvent toxicity or assay drift.

Protocol A: In Vitro LanthaScreen™ Enzymatic Kinase Assay

This assay quantifies the direct binding and inhibition of the kinase domain, isolated from cellular variables.

  • Reagent Preparation: Prepare DDR1-IN-1 hydrate/dihydrochloride stock in 100% DMSO. Crucial: Account for the degree of hydration/salt form (e.g., MW 625.51 for dihydrochloride) when calculating molarity to prevent dosing errors[7].

  • Kinase Reaction: In a 384-well plate, combine 10 µL of kinase reaction mixture containing recombinant DDR1 or DDR2 kinase, ATP (at the predetermined Km for the specific kinase), and the fluorescently labeled poly-GAT substrate.

  • Inhibitor Titration: Add 5 µL of DDR1-IN-1 in a 3-fold serial dilution (ranging from 10 µM to 0.5 nM). Ensure the final DMSO concentration remains constant at 1% across all wells to prevent solvent-induced protein denaturation.

  • Control Wells:

    • Positive Control: 1% DMSO vehicle without inhibitor (Maximum activity).

    • Negative Control: Reaction buffer without ATP (Background signal).

  • Incubation & Detection: Incubate at room temperature for 60 minutes. Add 5 µL of TR-FRET dilution buffer containing EDTA (to stop the reaction) and Terbium-labeled anti-phospho antibody. Read the plate using a TR-FRET compatible microplate reader.

  • Validation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay's dynamic range.

Protocol B: Cellular Autophosphorylation Assay (U2OS Cells)

Because in vitro potency does not always translate to cellular efficacy due to membrane permeability and intracellular ATP competition, this assay verifies target engagement in living cells[3].

  • Cell Culture: Seed U2OS cells (which provide a robust collagen-induced autophosphorylation window) in 6-well plates and grow to 80% confluency.

  • Starvation: Wash cells with PBS and serum-starve for 16 hours. Causality: Serum starvation eliminates background RTK activation from growth factors present in FBS.

  • Inhibitor Pre-treatment: Treat cells with DDR1-IN-1 (0.1 µM to 10 µM) or vehicle (DMSO) for 2 hours.

  • Collagen Stimulation: Stimulate cells with 10 µg/mL Collagen Type I for 4 hours. Causality: DDR1 activation is unusually slow compared to other RTKs; a 4-hour incubation is required for maximal receptor oligomerization and autophosphorylation[1].

  • Lysis & Immunoblotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and Western blot using an anti-phospho-DDR1 (Tyr792) antibody. Normalize against total DDR1 and GAPDH.

W Step1 1. Cell Culture (U2OS Cells) Step2 2. Serum Starvation (Reduce Background) Step1->Step2 Step3 3. Inhibitor Incubation (DDR1-IN-1) Step2->Step3 Step4 4. Collagen Stimulation (Activate DDR1) Step3->Step4 Step5 5. Lysis & Western Blot (Quantify Phosphorylation) Step4->Step5

Step-by-step cellular autophosphorylation assay workflow for DDR1 inhibitors.

Conclusion

For researchers investigating the specific pathological roles of DDR1 in cancer and fibrosis, DDR1-IN-1 remains the gold-standard chemical probe. While alternatives like DDR1-IN-2 and 7rh offer higher raw potency, DDR1-IN-1's exploitation of the DFG-out conformation provides an unparalleled selectivity profile across the kinome. By adhering to the rigorously controlled protocols outlined above, scientists can confidently isolate DDR1-dependent signaling pathways without the confounding variable of off-target kinase inhibition.

References

  • Semantic Scholar. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight against Cancer. Retrieved from[Link]

  • National Institutes of Health (PMC). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. Retrieved from[Link]

  • National Institutes of Health (PMC). Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery. Retrieved from[Link]

Sources

Safety & Regulatory Compliance

Safety

DDR1-IN-1 (Hydrate): Comprehensive Handling, Operational, and Disposal Guide

As a selective Discoidin Domain Receptor 1 (DDR1) tyrosine kinase inhibitor, DDR1-IN-1 (hydrate) is a critical pharmacological probe used in oncology and fibrotic disease research [1]. While it exhibits a benign safety p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a selective Discoidin Domain Receptor 1 (DDR1) tyrosine kinase inhibitor, DDR1-IN-1 (hydrate) is a critical pharmacological probe used in oncology and fibrotic disease research [1]. While it exhibits a benign safety profile under the Globally Harmonized System (GHS), maintaining scientific integrity and laboratory safety requires strict adherence to standardized operational and disposal protocols.

This guide provides drug development professionals with field-proven methodologies for handling, formulating, and disposing of DDR1-IN-1, ensuring both experimental reproducibility and environmental compliance.

Hazard Identification & Safety Profile

Before initiating any workflow, personnel must understand the compound's physicochemical properties and hazard profile. According to the official Safety Data Sheet (SDS)[1], DDR1-IN-1 (hydrate) is not classified as a hazardous substance, but standard Good Laboratory Practices (GLP) must be maintained.

ParameterSpecification / Rating
CAS Number 1449685-96-4 (anhydrous base)
GHS Classification Not classified as hazardous [1]
NFPA / HMIS Ratings Health: 0, Fire: 0, Reactivity: 0 [1]
Solubility Soluble in DMSO; Insoluble in water [2]
Transport (DOT/IATA) Not regulated [1]

Expert Insight: Although the SDS states that "smaller quantities can be disposed of with household waste" [1], institutional Environmental Health and Safety (EHS) mandates universally require that biologically active kinase inhibitors be treated as chemical waste to prevent environmental accumulation.

Step-by-Step Disposal Procedures

Proper disposal of DDR1-IN-1 requires segregating waste streams based on the solvents used during reconstitution and assay execution.

Phase 1: Solid Waste Disposal (Unused Powder & Hydrate)
  • Collection: Gather all unused DDR1-IN-1 powder in a sealable, compatible chemical waste container (e.g., High-Density Polyethylene [HDPE]).

  • Labeling: Mark the container clearly as "Non-Hazardous Chemical Waste - Biologically Active Solid" and include the date and compound name.

  • Disposal Route: Transfer to a designated dry waste accumulation area. Do not flush down the sink. Institutional EHS will collect this for high-temperature incineration.

Phase 2: Liquid Waste Disposal (Organic Solvents)

DDR1-IN-1 is highly hydrophobic and is typically reconstituted in Dimethyl Sulfoxide (DMSO) [3].

  • Segregation: DMSO waste must be strictly segregated from halogenated solvents to prevent dangerous side reactions.

  • Containment: Pour used stock solutions into a designated "Non-Halogenated Organic Waste" carboy.

  • Venting: Ensure the carboy utilizes a vented cap to prevent pressure buildup from solvent off-gassing.

  • Documentation: Label the waste log with all constituents (e.g., "DMSO 90%, PEG300 9%, DDR1-IN-1 <1%").

Phase 3: Aqueous & Biological Waste
  • Neutralization: Cell culture media containing DDR1-IN-1 must be treated with a final concentration of 10% sodium hypochlorite (bleach) for 30 minutes to lyse remaining cells and neutralize biological components.

  • Disposal: Route the neutralized aqueous mixture to aqueous chemical waste. Only dispose of down the sink if your local municipal wastewater regulations explicitly permit trace organics.

Phase 4: Contaminated Consumables
  • Consumables: Pipette tips, Eppendorf tubes, and empty glass vials that contacted the compound must be disposed of in solid chemical waste bins.

  • Biohazards: If the consumables contacted human cell lines (e.g., U2OS cells), they must be placed in biohazard bags and autoclaved prior to final disposal.

Experimental Workflow: DDR1 Autophosphorylation Assay

To validate the efficacy of your DDR1-IN-1 stock, the standard protocol involves measuring the inhibition of collagen-induced DDR1 autophosphorylation at tyrosine 513 (pY513) [2].

Step-by-Step Protocol:

  • Cell Preparation: Seed U2OS cells engineered to overexpress DDR1. Incubate for 48 hours to ensure optimal receptor expression [3].

  • Inhibitor Pre-treatment: Replace the media with fresh media containing serial dilutions of DDR1-IN-1 (e.g., 10 nM to 10 μM). Incubate for 1 hour.

    • Causality: This pre-incubation is critical; it allows the small molecule to permeate the lipid bilayer and occupy the intracellular ATP-binding pocket of the kinase domain before the ligand is introduced.

  • Ligand Stimulation: Add 10 μg/mL rat tail collagen I to the media and incubate for exactly 2 hours [3].

    • Causality: Collagen I binds the extracellular discoidin domain, inducing receptor oligomerization and subsequent trans-autophosphorylation.

  • Lysis & Extraction: Wash cells 3x with cold PBS. Lyse using buffer (50 mM Tris pH 7.5, 1% Triton X-100, 0.1% SDS, 150 mM NaCl) supplemented with 5 mM EDTA, 100 mM NaF, 2 mM Na3VO4, 1 mM PMSF, and 10 μg/mL leupeptin [3].

    • Causality: The inclusion of NaF and Na3VO4 (phosphatase inhibitors) is absolute non-negotiable; without them, endogenous phosphatases will rapidly cleave the pY513 signal during extraction, leading to false negatives.

  • Quantification: Perform Western blotting using an anti-activated human DDR1b (pY513) antibody. Quantify band density via ImageJ to calculate the EC50 [3].

Quantitative Pharmacological Data

The following table summarizes the expected inhibitory metrics of DDR1-IN-1 across various assays, serving as a benchmark for your internal quality control [2].

Target / ParameterValueAssay Context
DDR1 (IC50) 105 nMBiochemical kinase assay
DDR2 (IC50) 413 nMBiochemical kinase assay
DDR1 pY513 (EC50) 86.76 nMCellular assay (U2OS cells)
MT1-MMP Activation (IC50) < 2.5 μMCellular assay (RASF cells)

Mechanistic Pathway Visualization

Understanding the exact node at which DDR1-IN-1 interrupts cellular signaling is vital for designing downstream phenotypic assays.

DDR1_Signaling Ligand Collagen I (Extracellular) Receptor DDR1 Receptor (Transmembrane) Ligand->Receptor Binds Activation pY513 Autophosphorylation (Intracellular) Receptor->Activation Induces Effect MT1-MMP Activation & Cell Proliferation Activation->Effect Mediates Inhibitor DDR1-IN-1 (hydrate) (Small Molecule) Inhibitor->Activation Inhibits (IC50 = 105 nM)

Figure 1: Mechanism of action of DDR1-IN-1 inhibiting collagen-induced DDR1 autophosphorylation.

References

Handling

Personal protective equipment for handling DDR1-IN-1 (hydrate)

Handling potent pharmacological agents requires moving beyond basic regulatory compliance to a deep understanding of the chemical's biological mechanisms. DDR1-IN-1 (hydrate) is a highly selective, submicromolar Type II...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling potent pharmacological agents requires moving beyond basic regulatory compliance to a deep understanding of the chemical's biological mechanisms. DDR1-IN-1 (hydrate) is a highly selective, submicromolar Type II receptor tyrosine kinase inhibitor targeting Discoidin Domain Receptor 1 (DDR1)[1].

Because DDR1 plays a critical role in extracellular matrix remodeling, cell proliferation, and tumor-stroma interactions[2], accidental exposure poses hidden risks not always captured by standard hazard pictograms. This guide synthesizes structural biology, chemical properties, and field-proven laboratory safety to provide a comprehensive operational plan for handling DDR1-IN-1.

Mechanistic Context & Hazard Causality

To understand the safety requirements for DDR1-IN-1, one must first understand how it operates at the molecular level. Unlike many receptor tyrosine kinases that respond to soluble growth factors, DDR1 is activated by binding to triple-helical collagen[2][3]. DDR1-IN-1 functions by entering the ATP-binding pocket and locking the kinase in an inactive "DFG-out" conformation, thereby preventing collagen-induced autophosphorylation[1][4].

DDR1-IN-1 Mechanism: Locking DDR1 in the DFG-out conformation.

The Safety Paradox: Reviewing the Safety Data Sheet (SDS) for DDR1-IN-1 (hydrate) reveals an NFPA rating of 0/0/0 (Health/Fire/Reactivity) and no formal GHS hazard classifications[5]. However, as a potent inhibitor, accidental systemic exposure (via inhalation of the lyophilized powder or dermal absorption) could inadvertently disrupt endogenous DDR1 and DDR2 signaling in the researcher. This disruption could theoretically interfere with normal cellular adhesion and tissue homeostasis[6]. Therefore, we mandate BSL-2 equivalent chemical handling procedures.

Quantitative Pharmacological Profile

Understanding the potency of the compound dictates the strictness of the handling protocols. The table below summarizes the quantitative inhibitory data that necessitates our stringent PPE guidelines.

Target / AssayAssay TypeIC50 / EC50 ValueSelectivity & Causality Note
DDR1 Cell-free enzymatic105 nMPrimary target; binds the DFG-out conformation[1][7].
DDR2 Cell-free enzymatic413 nM~3 to 4-fold less sensitive than DDR1, but still potently inhibited[1][7].
U2OS Cells Intracellular Autophosphorylation86 nM (EC50)Demonstrates high cellular permeability, reinforcing the need to prevent accidental dermal/inhalation exposure[1][7].

Required Personal Protective Equipment (PPE)

Based on the compound's high cell permeability and biological activity, the following PPE is required during all handling phases:

  • Respiratory Protection: When weighing the dry hydrate powder, operations must be conducted inside a certified chemical fume hood or a localized exhaust ventilation (LEV) system. If a fume hood is temporarily unavailable, an N95 or P100 particulate respirator is required to prevent the inhalation of bioactive dust[5].

  • Dermal Protection (Double Gloving): Use high-quality nitrile gloves. Causality: DDR1-IN-1 is highly lipophilic and is typically reconstituted in Dimethyl Sulfoxide (DMSO)[7]. DMSO acts as a rapid transdermal carrier. If a DMSO-inhibitor solution spills on a single glove, it can penetrate the nitrile barrier and carry the active kinase inhibitor directly into the bloodstream. Double gloving allows the researcher to immediately strip the outer glove upon contamination while maintaining a protective barrier.

  • Ocular Protection: ANSI Z87.1-compliant safety goggles with side shields are mandatory to prevent micro-splashes during the vortexing and reconstitution of the solvent system.

  • Body Protection: A fully buttoned, fluid-resistant laboratory coat with fitted cuffs prevents accidental skin contact during pipetting.

Operational Workflow: Reconstitution & Handling

DDR1-IN-1 is often utilized in complex in vivo and in vitro assays. Because it is a hydrophobic small molecule, improper formulation will lead to immediate precipitation, rendering the experiment invalid. The following protocol outlines a self-validating co-solvent system designed to maintain solubility[7].

Step-by-step formulation of a 1 mL DDR1-IN-1 working solution.

Step-by-Step Formulation Methodology (1 mL Working Solution)

Note: This procedure relies on visual validation at each step. Do not proceed to the next step if the solution is cloudy.

  • Primary Solubilization: Add 50 μL of high-purity DMSO to the required mass of DDR1-IN-1 (hydrate). Vortex gently. Validation: The solution must be completely clear (clarified stock) before proceeding[7].

  • Viscous Dispersion: Add 400 μL of PEG300 to the DMSO stock. Mix evenly. The PEG300 acts as a co-solvent to prevent the hydrophobic molecules from aggregating as the polarity of the solution changes[7].

  • Surfactant Stabilization: Introduce 50 μL of Tween 80 to the system. Mix thoroughly. Validation: The solution must return to a clarified state. Tween 80 forms micelles that will encapsulate the inhibitor[7].

  • Aqueous Adjustment: Slowly add 500 μL of double-distilled water (ddH2O) dropwise while gently swirling to adjust the final volume to 1 mL[7].

  • Execution: The mixed solution is thermodynamically metastable and must be used immediately for optimal experimental results to prevent eventual precipitation[7].

Spill Management and Disposal Plan

While some regional safety guidelines state that "smaller quantities can be disposed of with household waste"[5], this is an unacceptable practice for modern, environmentally conscious laboratories handling targeted kinase inhibitors.

  • Dry Powder Spills: Do not sweep dry powder, as this aerosolizes the bioactive compound. Cover the spill with damp absorbent paper to suppress dust, pick it up mechanically, and place it in a sealed, labeled hazardous waste container[5].

  • Liquid Spills (DMSO formulations): Absorb the spill with inert materials (e.g., vermiculite, sand, or specialized chemical absorbent pads). Wash the contaminated surface thoroughly with soap and water to remove residual DMSO, which could otherwise act as a transdermal vector for future surface contacts.

  • Disposal: All uncleaned packaging, residual compound, and contaminated PPE must be collected and disposed of via an approved chemical waste disposal plant[8]. Under no circumstances should DDR1-IN-1 solutions be allowed to enter sewers, surface water, or groundwater[5].

References

  • "Emerging strategies and translational advancements of DDR1 in oncology", Springer Medizin,
  • "Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor", ACS Public
  • "DDR1-IN-1 (hydrate)
  • "DDR1-IN-1 | DDR inhibitor | CAS 1449685-96-4", Selleck Chemicals,
  • "Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors", NIH / PubMed Central,
  • "Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery", NIH / PubMed Central,
  • "Safety Data Sheet: DDR1-IN-1", Selleck Chemicals,
  • "The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer", MDPI,

Sources

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